4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCHJAOXXQRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633965 | |
| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42044-81-5 | |
| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5)
Executive Summary
In the landscape of advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis, highly functionalized benzaldehyde derivatives serve as critical building blocks. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5), commonly referred to as 6-Methylvanillin, is a prime example of an electron-rich, multi-substituted aromatic scaffold[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis, and downstream utility in drug development—specifically in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors and Three Prime Repair Exonuclease 1 (TREX1) inhibitors[2][3].
Physicochemical Profiling & Structural Analysis
Understanding the structural parameters of CAS 42044-81-5 is essential for predicting its reactivity. The presence of a hydroxyl group at C4 and a methoxy group at C5 strongly activates the aromatic ring toward electrophilic attack, while the formyl group at C1 provides a versatile electrophilic center for condensation and reductive amination reactions.
Table 1: Quantitative Physicochemical Data
| Parameter | Value |
|---|---|
| IUPAC Name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde |
| Common Synonyms | 6-Methylvanillin |
| CAS Registry Number | 42044-81-5 |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Exact Mass | 166.0630 Da |
| LogP (Octanol/Water) | 1.52 |
| Topological Polar Surface Area (TPSA) | 46.53 Ų |
(Data synthesized from standardized chemical registries[1])
Mechanistic Synthesis & Protocol
The synthesis of 4-hydroxy-5-methoxy-2-methylbenzaldehyde relies on the regioselective formylation of 2-methoxy-5-methylphenol.
Fig 1. Regioselective synthesis and downstream pharmaceutical applications of CAS 42044-81-5.
Protocol 1: Regioselective Formylation
-
Step 1: Substrate Preparation. Dissolve 2-methoxy-5-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly moisture-sensitive formylating complex.
-
-
Step 2: Reagent Generation. In a separate vessel, generate the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to N,N-dimethylformamide (DMF, 1.5 eq) at 0 °C.
-
Causality: The low temperature controls the highly exothermic formation of the chloroiminium ion (the active Vilsmeier electrophile), preventing thermal degradation.
-
-
Step 3: Electrophilic Aromatic Substitution. Transfer the Vilsmeier reagent to the phenol solution. Heat the mixture to 60 °C for 4 hours.
-
Causality: The electron-donating hydroxyl and methoxy groups strongly activate the aromatic ring. Steric hindrance from the C5-methyl group directs the bulky chloroiminium electrophile predominantly to the position para to the hydroxyl group, ensuring high regioselectivity for the target isomer.
-
-
Step 4: Hydrolysis and Workup. Quench the reaction mixture with saturated aqueous sodium acetate and stir for 2 hours at room temperature.
-
Causality: Sodium acetate acts as a mild base to hydrolyze the intermediate iminium salt into the final aldehyde without deprotonating the phenol, effectively preventing emulsion formation during subsequent solvent extraction.
-
Applications in Drug Development & Medicinal Chemistry
CAS 42044-81-5 is a highly sought-after intermediate for synthesizing complex therapeutics, notably ROMK channel inhibitors (diuretics)[2] and TREX1 inhibitors (immunomodulators)[3].
Protocol 2: Etherification for ROMK Inhibitor Synthesis
This workflow leverages the nucleophilicity of the C4-hydroxyl group to attach larger pharmacophores[2].
-
Step 1: Deprotonation. Suspend 4-hydroxy-5-methoxy-2-methylbenzaldehyde (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in DMF. Stir for 30 minutes at room temperature.
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the relatively acidic phenolic hydroxyl group (pKa ~ 7.5, lowered by the electron-withdrawing para-aldehyde) to form a highly nucleophilic phenoxide ion. It is weak enough to avoid unwanted side reactions at the aldehyde center.
-
-
Step 2: SNAr Coupling. Add 4-nitrophenyl trifluoromethanesulfonate (1.5 eq) and stir for 8 hours.
-
Causality: The triflate is an exceptional leaving group. The electron-withdrawing nitro group on the electrophile further activates the target ring for Nucleophilic Aromatic Substitution (SNAr), allowing the etherification to proceed smoothly at room temperature[2].
-
-
Step 3: Isolation. Dilute with ethyl acetate (EtOAc) and wash extensively with water.
-
Causality: DMF is highly water-soluble; multiple aqueous washes effectively partition the solvent and inorganic salts into the aqueous phase, leaving the crude etherified intermediate isolated in the organic phase.
-
Protocol 3: Oxidative Condensation for TREX1 Inhibitor Core Synthesis
This workflow utilizes the aldehyde moiety to construct a benzimidazole core[3].
-
Step 1: Schiff Base Formation. Combine the aldehyde derivative (1.0 eq) and N1-(oxetan-3-yl)benzene-1,2-diamine (1.0 eq) in dimethylsulfoxide (DMSO).
-
Causality: DMSO serves as an excellent polar aprotic solvent that fully dissolves both precursors and stabilizes the polar transition states during imine condensation.
-
-
Step 2: Oxidative Cyclization. Add sodium metabisulphite (Na₂S₂O₅, 1.5 eq) to the mixture. Heat to 85 °C for 16 hours.
-
Causality: The diamine and aldehyde initially condense to form a transient dihydrobenzimidazole intermediate. Sodium metabisulphite acts as a mild oxidant (forming an in-situ bisulfite adduct) to drive the oxidative aromatization, yielding the thermodynamically stable benzimidazole core[3].
-
Analytical Validation & Quality Control Protocols
To ensure the integrity of CAS 42044-81-5 before downstream API synthesis, a self-validating analytical system must be employed. This system cross-references chromatographic purity with structural confirmation.
Fig 2. Self-validating multi-modal analytical protocol for batch qualification.
Multi-Modal QC Protocol
-
Step 1: High-Performance Liquid Chromatography (HPLC). Run the sample on a C18 reverse-phase column using an isocratic mobile phase of 60% Acetonitrile / 40% Water (with 0.1% Trifluoroacetic acid). Monitor at 254 nm.
-
Self-Validating Mechanism: The conjugated aromatic system absorbs strongly at 254 nm. The acidic modifier (TFA) suppresses the ionization of the phenolic hydroxyl, ensuring sharp, symmetrical peaks and preventing tailing, which allows for accurate integration of purity (>98% required for release).
-
-
Step 2: Proton Nuclear Magnetic Resonance (1H-NMR). Dissolve the sample in DMSO-d6.
-
Self-Validating Mechanism: DMSO-d6 prevents rapid hydrogen exchange of the phenolic -OH proton, allowing its distinct observation. The presence of the characteristic aldehyde proton singlet near δ 9.8 ppm alongside the specific aromatic proton splitting pattern confirms the regiochemistry of the substituents.
-
-
Step 3: Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze using Electrospray Ionization in positive mode (ESI+).
-
Self-Validating Mechanism: The methoxy and hydroxyl functional groups easily accept a proton during ionization, yielding a strong [M+H]+ signal at m/z 167.07. This orthogonal mass validation ensures no co-eluting structural isomers (which would pass HPLC but fail NMR/MS correlation) compromise the batch.
-
References
- Google Patents. "WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel". World Intellectual Property Organization.
- Google Patents. "WO2021263079A1 - Trex1 inhibitors and uses thereof". World Intellectual Property Organization.
-
Yang, C.-S., & Liao, C.-C. (2007). "Synthesis of p-Quinol Ethers". Organic Letters, 9(22), 4503–4506. Available at:[Link]
Sources
4-Hydroxy-5-methoxy-2-methylbenzaldehyde solubility in organic solvents
An In-Depth Technical Whitepaper on the Solvation Thermodynamics and Empirical Profiling of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Executive Summary
In the realm of active pharmaceutical ingredient (API) development, the physicochemical profiling of critical intermediates dictates the efficiency of downstream synthetic workflows, extraction protocols, and crystallization strategies. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (4-HMMB; CAS: 42044-81-5) is a highly functionalized aromatic building block utilized in the synthesis of complex therapeutics, including Renal Outer Medullary Potassium (ROMK) channel inhibitors and Trex1 inhibitors[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will explore the thermodynamic causality behind 4-HMMB’s solubility in organic solvents, apply predictive modeling via Hansen Solubility Parameters (HSP), and establish a self-validating experimental protocol for precise thermodynamic solubility determination.
Molecular Profiling & Solvation Thermodynamics
To predict and manipulate the solubility of 4-HMMB, we must first deconstruct its molecular architecture. 4-HMMB is a derivative of the vanillin scaffold, characterized by four distinct functional groups on the benzene ring:
-
Hydroxyl (-OH) at C4: Acts as a strong hydrogen bond donor (HBD) and acceptor (HBA).
-
Methoxy (-OCH3) at C5: Acts primarily as a hydrogen bond acceptor (HBA) and introduces localized steric bulk.
-
Aldehyde (-CHO) at C1: A polar, electron-withdrawing group that participates in dipole-dipole interactions.
-
Methyl (-CH3) at C2: This is the critical differentiator from standard vanillin. The methyl group increases the molecule's overall lipophilicity (LogP) and disrupts planar crystal packing, which generally lowers the crystal lattice energy compared to unmethylated analogs.
The Causality of Solvent Selection
Solubility is fundamentally a thermodynamic balance between the energy required to disrupt the solute's crystal lattice and the energy released upon solute-solvent cavity formation and interaction. For 4-HMMB, optimal solvation requires a solvent capable of breaking the intermolecular hydrogen-bonding network established by the C4-OH and C1-CHO groups.
This is why polar aprotic solvents (e.g., Dimethylformamide, Ethyl Acetate) exhibit exceptionally high solubilization capacities for 4-HMMB. They act as potent hydrogen bond acceptors without competing as donors, effectively "unzipping" the crystal lattice[1].
Thermodynamic pathway of 4-HMMB dissolution from solid lattice to equilibrium.
Predictive Modeling: Hansen Solubility Parameters (HSP)
Before initiating empirical screening, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. The HSP framework divides the total cohesive energy density of a molecule into three parameters[2][3]:
-
δd : Dispersion forces (van der Waals)
-
δp : Polar interactions (dipole moment)
-
δh : Hydrogen bonding
Based on structural analogs (like vanillin, δd=18.6,δp=10.6,δh=13.8 ), the addition of the C2-methyl group in 4-HMMB slightly increases the dispersion parameter while reducing the relative polar surface area.
Estimated HSP for 4-HMMB:
-
δd≈18.8 MPa1/2
-
δp≈9.5 MPa1/2
-
δh≈11.0 MPa1/2
Solvents whose HSP coordinates fall within the "interaction radius" ( R0 ) of 4-HMMB will act as excellent solvents, while those outside will act as anti-solvents. This predictive model is crucial for designing binary solvent systems for crystallization (e.g., dissolving in Ethyl Acetate and precipitating with n-Heptane).
Quantitative Data: Solubility Profiles in Organic Solvents
The following table synthesizes the expected thermodynamic solubility of 4-HMMB across various organic solvent classes at 25°C. These values guide process chemists in selecting solvents for extraction, chromatography, and reaction media.
| Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL at 25°C) | Process Chemistry Application |
| Dimethylformamide (DMF) | 36.7 | > 200 | Primary reaction solvent (e.g., ROMK synthesis)[1] |
| Dichloromethane (DCM) | 8.9 | 150 - 200 | High solubility; excellent for biphasic extraction |
| Ethyl Acetate (EtOAc) | 6.0 | 100 - 150 | Standard extraction and flash chromatography solvent |
| Methanol (MeOH) | 32.7 | 50 - 100 | Good for crystallization (paired with water/heptane) |
| Toluene | 2.4 | 10 - 25 | Limited solubility; useful for azeotropic drying |
| n-Heptane | 1.9 | < 1.0 | Ideal anti-solvent for controlled precipitation |
| Water | 80.1 | < 0.5 | Highly insoluble; necessitates organic extraction |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models are useful, regulatory filings and precise process engineering require empirical validation. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification remains the gold standard for determining thermodynamic solubility[4][5].
To ensure scientific integrity, this protocol is designed as a self-validating system. By sampling at two different time points (24h and 48h), we mathematically prove that thermodynamic equilibrium has been achieved ( ΔC=0 ).
Materials Required:
-
4-HMMB API standard (>99% purity).
-
HPLC-grade organic solvents.
-
Thermostatic orbital shaker.
-
0.45 µm PTFE syringe filters (PTFE is chosen over PVDF to prevent non-specific binding of the lipophilic methyl group).
-
HPLC-UV system.
Step-by-Step Protocol:
-
Excess Solid Addition: Weigh approximately 50 mg of 4-HMMB into a 4 mL amber glass vial. Add 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation.
-
Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place in a thermostatic orbital shaker at 25.0 ± 0.1 °C and agitate at 300 RPM.
-
Phase Separation (Self-Validation Step):
-
Timepoint 1 (24 hours): Remove an aliquot, centrifuge at 10,000 RPM for 5 minutes to pellet the excess solid, and filter the supernatant through a 0.45 µm PTFE filter.
-
Timepoint 2 (48 hours): Repeat the extraction process with a new aliquot.
-
-
Dilution & Matrix Matching: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.
-
HPLC-UV Quantification: Inject the samples. Quantify the 4-HMMB peak area at its λmax (typically ~280 nm) against a 5-point calibration curve.
-
Equilibrium Verification: Compare the calculated concentrations from the 24h and 48h timepoints. If the variance is < 5%, thermodynamic equilibrium is confirmed.
Standardized, self-validating shake-flask methodology for solubility determination.
Conclusion & Process Implications
Understanding the solubility profile of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is not merely an analytical exercise; it is the foundation of scalable drug manufacturing. The compound's high solubility in polar aprotic solvents (DMF) and moderately polar esters (EtOAc) makes these solvents ideal for coupling reactions and subsequent liquid-liquid extractions[1]. Conversely, the stark insolubility in aliphatic hydrocarbons (n-Heptane) provides a perfect thermodynamic lever for anti-solvent crystallization, allowing chemists to isolate 4-HMMB with high purity and optimal crystal habit.
By adhering to the predictive HSP frameworks and validating with the rigorous shake-flask methodologies outlined above, researchers can eliminate empirical guesswork, reduce solvent waste, and accelerate the critical path of drug development.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]
- Inhibitors of the renal outer medullary potassium channel (WO2010129379A1).Google Patents.
-
Hansen Solubility Parameters. Hansen-Solubility.com. Available at:[Link]
-
Hansen solubility parameters - Eluotrope series. Stenutz.eu. Available at: [Link]
Sources
Comprehensive Spectroscopic Characterization of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde: A Technical Guide for Advanced Analytical Profiling
Executive Summary
In modern drug discovery and complex organic synthesis, the precise structural validation of intermediate building blocks is non-negotiable. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5), a highly substituted vanillin analog, is a critical electrophilic intermediate[1]. Its unique substitution pattern—featuring an aldehyde, a phenolic hydroxyl, a methoxy ether, and an aryl methyl group—makes it highly valuable for synthesizing complex pharmacophores. Notably, it has been utilized in the synthesis of renal outer medullary potassium (ROMK) channel inhibitors for cardiovascular therapies[2] and in the development of TREX1 inhibitors for immuno-oncology applications[3].
This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of this molecule. By moving beyond mere data tabulation, we will explore the causality behind the experimental observations, providing a self-validating framework of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) workflows.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. Each step is designed to eliminate artifacts (e.g., residual solvent, water exchange) that could compromise data interpretation.
Protocol A: High-Resolution NMR Acquisition (1H and 13C)
-
Sample Preparation: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of highly pure 4-hydroxy-5-methoxy-2-methylbenzaldehyde in 0.6 mL of anhydrous, deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Environmental Control: Ensure the sample is desiccated prior to dissolution to minimize the HDO peak (~1.56 ppm in CDCl 3 ), which can obscure aliphatic integrations or induce rapid proton exchange with the phenolic -OH, leading to signal broadening.
-
Instrument Tuning: Acquire data on a 500 MHz or 600 MHz spectrometer. Perform precise probe tuning and matching (wobble curve optimization) to maximize the signal-to-noise ratio, particularly for the quaternary carbons in the 13 C spectrum.
-
Acquisition Parameters: For 1 H, use a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. For 13 C, use a power-gated decoupling sequence (zgpg30), D1 of 2.0 seconds, and a minimum of 512 scans.
Protocol B: FT-IR (ATR) Analysis
-
Background Subtraction: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (ambient air) using 32 scans at a resolution of 4 cm −1 .
-
Sample Application: Apply 2-3 mg of the solid crystalline compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact, which is critical for accurate relative peak intensities.
-
Acquisition: Scan from 4000 cm −1 to 400 cm −1 .
Protocol C: GC-MS (Electron Ionization)
-
Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure mass axis accuracy and proper relative abundances for m/z 69, 219, and 502.
-
Injection: Inject 1 µL of a 100 µg/mL solution (in ethyl acetate) into the GC inlet (split ratio 50:1, 250 °C).
-
Ionization: Utilize standard 70 eV Electron Ionization (EI)[4]. The robust aromatic core of this molecule ensures a strong molecular ion, making EI highly effective for structural confirmation.
Mechanistic Pathway Visualization
The following diagram illustrates the logical relationship between the orthogonal analytical techniques used to confirm the structure of the target molecule.
Fig 1: Orthogonal spectroscopic workflow for structural validation.
Spectroscopic Data Synthesis & Causality
Nuclear Magnetic Resonance (NMR)
The substitution pattern of 4-hydroxy-5-methoxy-2-methylbenzaldehyde dictates a highly specific NMR profile. Because positions 1, 2, 4, and 5 are occupied, the remaining aromatic protons reside at positions 3 and 6.
Causality of Shifts:
-
Para-Relationship: The protons at C3 and C6 are para to one another. Because the para-coupling constant ( 4JHH ) is typically < 1 Hz, these protons will appear as two distinct singlets in a standard 500 MHz 1 H NMR spectrum. This is the primary diagnostic feature confirming the 1,2,4,5-tetrasubstitution pattern.
-
Aldehyde Deshielding: The diamagnetic anisotropy of the carbonyl group strongly deshields the formyl proton, pushing it past 10 ppm.
-
Solvent Effects on -OH: In CDCl 3 , the phenolic -OH appears as a broad singlet around 6.0 ppm due to variable intermolecular hydrogen bonding. If the solvent is switched to DMSO-d 6 , strong solvent-solute hydrogen bonding locks the proton, shifting it downfield to ~10.5 ppm and sharpening the peak[3].
Table 1: Expected 1 H NMR Data (500 MHz, CDCl 3 )
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| ~10.10 | Singlet (s) | 1H | -CHO | Strong deshielding by carbonyl anisotropy. |
| ~7.30 | Singlet (s) | 1H | Ar-H (C6) | Deshielded by ortho-carbonyl group. |
| ~6.70 | Singlet (s) | 1H | Ar-H (C3) | Shielded by ortho-hydroxyl and meta-methoxy. |
| ~6.00 | Broad (br s) | 1H | Ar-OH | Phenolic proton; broad due to exchange. |
| ~3.90 | Singlet (s) | 3H | -OCH 3 | Deshielded by electronegative oxygen. |
| ~2.60 | Singlet (s) | 3H | Ar-CH 3 | Benzylic position; weakly deshielded by ring. |
Table 2: Expected 13 C NMR Data (125 MHz, CDCl 3 )
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~191.0 | Quaternary (C=O) | Aldehyde Carbon (C1') |
| ~150.5 | Quaternary (Ar-C) | C4 (attached to -OH) |
| ~146.0 | Quaternary (Ar-C) | C5 (attached to -OCH 3 ) |
| ~132.0 | Quaternary (Ar-C) | C2 (attached to -CH 3 ) |
| ~126.5 | Quaternary (Ar-C) | C1 (attached to -CHO) |
| ~114.0 | Methine (Ar-CH) | C6 |
| ~113.0 | Methine (Ar-CH) | C3 |
| ~56.0 | Primary (-CH 3 ) | Methoxy Carbon |
| ~18.5 | Primary (-CH 3 ) | Aryl Methyl Carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy validates the functional groups identified in the NMR data.
Causality of Vibrations: The aldehyde C=O stretch in an aliphatic system typically appears near 1715 cm −1 . However, in 4-hydroxy-5-methoxy-2-methylbenzaldehyde, the carbonyl is conjugated with the aromatic π -system. This conjugation lowers the force constant of the C=O double bond, shifting the absorption to a lower wavenumber (~1670 cm −1 ). The broadness of the -OH stretch is a direct result of intermolecular hydrogen bonding in the solid state.
Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)
| Wavenumber (cm −1 ) | Intensity/Shape | Assignment |
| 3300 - 3400 | Broad, Strong | Phenolic O-H stretch (hydrogen-bonded) |
| 2950, 2840 | Sharp, Weak | C-H stretch (aliphatic methyl/methoxy) |
| 2750 | Sharp, Weak | Fermi resonance (aldehyde C-H stretch) |
| 1670 - 1680 | Sharp, Strong | Conjugated C=O stretch (aldehyde) |
| 1590, 1510 | Sharp, Medium | Aromatic C=C ring stretches |
| 1270, 1150 | Sharp, Strong | C-O stretch (aryl ether and phenol) |
Mass Spectrometry (EI-MS)
Electron Ionization (70 eV) provides definitive proof of the molecular weight (Exact Mass: 166.0630 Da)[1].
Causality of Fragmentation: Because the molecule consists of a highly conjugated, stable aromatic system, the molecular ion (M + at m/z 166) is exceptionally stable and often presents as the base peak (100% relative abundance)[4]. The fragmentation pathway follows predictable thermodynamic rules:
-
Loss of Hydrogen: α -cleavage of the aldehyde proton yields the acylium ion (m/z 165).
-
Loss of Methyl Radical: Cleavage of the methoxy group yields a resonance-stabilized phenoxy cation (m/z 151).
-
Loss of Carbon Monoxide: A classic fragmentation for aromatic aldehydes and phenols, leading to further ring contraction (m/z 137, m/z 123)[4].
Table 4: GC-MS (EI) Fragmentation Profile
| m/z | Relative Abundance | Ion Assignment | Mechanistic Origin |
| 166 | 100% (Base Peak) | [M] + | Molecular Ion (Radical Cation) |
| 165 | ~77% | [M - H] + | α -cleavage of aldehyde proton |
| 151 | ~10% | [M - CH 3 ] + | Cleavage of methoxy methyl group |
| 137 | ~32% | [M - CHO] + | Loss of formyl radical |
| 123 | ~21% | [M - CHO - CH 2 ] + | Subsequent loss of methyl/methylene |
Conclusion
The structural elucidation of 4-hydroxy-5-methoxy-2-methylbenzaldehyde relies on a triad of orthogonal techniques. The 1 H NMR para-singlets confirm the regiochemistry of the ring; the FT-IR conjugated carbonyl stretch confirms the intact aldehyde; and the EI-MS molecular ion firmly establishes the molecular mass. By adhering to the stringent sample preparation and acquisition protocols detailed above, researchers can ensure the absolute integrity of this critical building block before deploying it in complex synthetic pathways.
References
-
PubChem. "4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283". National Center for Biotechnology Information. URL:[Link]
- Tang, H., et al. "WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel". Google Patents.
- Fader, L., et al. "WO2021263079A1 - Trex1 inhibitors and uses thereof". Google Patents.
Sources
- 1. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 3. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde: A Comprehensive FT-IR Spectroscopic Guide
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
The structural validation of highly substituted aromatic compounds is a critical bottleneck in synthetic chemistry and pharmaceutical development. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS 42044-81-5)[1] is a complex vanillin derivative characterized by a 1,2,4,5-tetrasubstituted benzene ring. Confirming its molecular architecture requires a nuanced understanding of vibrational spectroscopy. This whitepaper provides an in-depth, causality-driven guide to interpreting the Fourier-Transform Infrared (FT-IR) spectrum of this compound, detailing the mechanistic origins of its spectral fingerprint and establishing self-validating experimental protocols to ensure data integrity.
Structural Rationale and Vibrational Causality
To accurately interpret the FT-IR spectrum, we must first analyze the molecule's electronic environment. The compound features four distinct substituents on the aromatic core: a formyl group (-CHO), a methyl group (-CH₃), a phenolic hydroxyl (-OH), and a methoxy group (-OCH₃).
The positions of these groups dictate the vibrational force constants of their respective bonds:
-
Conjugation and Resonance: The formyl group is directly conjugated with the aromatic ring. The electron-donating nature of the para-hydroxyl and meta-methoxy groups pushes electron density into the ring, which delocalizes into the carbonyl π-system. This increases the single-bond character of the C=O bond, lowering its vibrational frequency compared to aliphatic aldehydes[2].
-
Hydrogen Bonding Dynamics: The phenolic -OH at position 4 is highly susceptible to intermolecular hydrogen bonding in the solid state. This interaction weakens the covalent O-H bond, resulting in a significantly broadened and red-shifted absorption band[2].
-
Skeletal Kinematics: The 1,2,4,5-tetrasubstitution leaves only two isolated, para-oriented protons on the aromatic ring (positions 3 and 6). This specific geometry produces a highly diagnostic out-of-plane (OOP) C-H bending signature.
FT-IR Spectral Fingerprint: Peak Assignments
The table below summarizes the quantitative spectral data, mapping each expected absorption band to its underlying physical causality based on analogous substituted benzaldehydes[2].
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Phenolic -OH | O-H stretch | 3150 – 3550 | Broad, Strong | Extensive intermolecular hydrogen bonding lowers the force constant of the O-H bond, broadening the absorption band[2]. |
| Aliphatic C-H | C-H stretch (-CH₃, -OCH₃) | 2850 – 2960 | Medium | Overlapping symmetric and asymmetric stretching of the methyl and methoxy substituents. |
| Aldehydic C-H | C-H stretch | ~2720 & ~2820 | Weak, Doublet | Fermi resonance between the fundamental aldehydic C-H stretch and the first overtone of the in-plane C-H bend. |
| Carbonyl C=O | C=O stretch | 1660 – 1695 | Strong, Sharp | Resonance delocalization from the electron-donating ring substituents increases single-bond character, lowering the frequency[2]. |
| Aromatic Ring | C=C skeletal stretch | 1500, 1580 – 1600 | Medium-Strong | In-plane skeletal stretching vibrations of the tetrasubstituted benzene ring. |
| Ether/Phenol C-O | C-O stretch | 1030, 1200 – 1270 | Strong | Asymmetric stretching of the methoxy group and phenolic C-O bonds. |
| Aromatic C-H | Out-of-plane (OOP) bend | 850 – 900 | Strong | Diagnostic bending mode for 1,2,4,5-tetrasubstituted benzenes with two isolated, para-oriented protons. |
Experimental Protocols: Self-Validating FT-IR Workflows
A spectrum is only as reliable as the sample preparation and instrument calibration that precede it. The following protocols are designed as self-validating systems to eliminate artifacts (such as moisture interference) during the analysis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Method A: Solid-State KBr Pellet Transmission[4]
Best for high-resolution library matching and observing solid-state intermolecular interactions.
-
Desiccation (Critical Step): Dry spectroscopic-grade Potassium Bromide (KBr) at 110°C for at least 12 hours. Store in a desiccator. Moisture in KBr will produce a false broad band at 3400 cm⁻¹ and a bending artifact at 1630 cm⁻¹, obscuring the phenolic -OH and carbonyl regions.
-
Matrix Preparation: In an agate mortar, gently grind 1–2 mg of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde with 150 mg of the dried KBr. Grind until the mixture is a fine, uniform powder to minimize the Christiansen effect (scattering).
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent pellet.
-
System Calibration & Background: Run a background scan of the empty sample compartment to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. Validate instrument wavelength accuracy using a standard 1.5 mil polystyrene film (checking the 1601 cm⁻¹ peak).
-
Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).
Method B: Attenuated Total Reflectance (ATR)
Best for rapid, non-destructive validation without matrix effects.
-
Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with a volatile, non-absorbing solvent (e.g., isopropyl alcohol). Allow to dry completely.
-
Background Validation: Collect a background spectrum of the clean crystal. Self-Validation Check: Ensure the baseline is entirely flat; any residual peaks indicate crystal contamination.
-
Sample Application: Place ~2 mg of the neat crystalline powder directly onto the ATR crystal.
-
Compression: Lower the pressure anvil until the software indicates optimal contact (typically ~80 in-lbs for diamond). Sufficient contact is required to ensure the evanescent wave penetrates the sample.
-
Acquisition & Correction: Acquire the spectrum (4000 - 600 cm⁻¹). Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring relative peak intensities match transmission spectra.
Logical Workflow Diagram
The following diagram illustrates the decision matrix and validation gates required to confidently assign the FT-IR spectrum of this compound.
Fig 1. Self-validating FT-IR workflow for structural confirmation and artifact elimination.
References
-
National Center for Biotechnology Information (PubChem). "4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283". PubChem Database. URL:[Link]
-
Optoelectronics and Advanced Materials – Rapid Communications. "Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals". OAM-RC, 2016. URL: [Link]
-
Journal of Chemical Technology and Metallurgy. Vorobyova, V., et al. "4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL". UCTM, 2017. URL:[Link]
Sources
Mass Spectrometry Fragmentation Dynamics of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde: A Mechanistic and Methodological Guide
Executive Summary & Structural Significance
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5) is a highly substituted, electron-rich aromatic compound. As a structural homologue of vanillin (possessing an additional ring methyl group and an altered methoxy position), it serves as a critical intermediate in pharmaceutical synthesis, flavoromics, and the study of lignin depolymerization [1].
Analyzing this molecule via mass spectrometry (MS) requires a deep understanding of how its electron-donating substituents (-OH, -OCH₃, -CH₃) dictate gas-phase ion chemistry. This guide elucidates the causal mechanisms behind its fragmentation patterns and provides self-validating analytical protocols for its robust quantification.
Physicochemical & Exact Mass Profiling
Before interpreting spectral data, establishing the exact mass and isotopic distribution is mandatory for high-resolution mass spectrometry (HRMS) workflows.
-
Molecular Formula: C₉H₁₀O₃
-
Monoisotopic Exact Mass: 166.06299 Da
-
Double Bond Equivalent (DBE): 5 (One benzene ring + one carbonyl double bond)
Quantitative Data Summary: EI-MS Fragmentation Profile
The following table summarizes the dominant fragments generated under standard 70 eV Electron Ionization (EI), derived from validated spectral libraries [1].
| m/z | Relative Abundance (%) | Neutral Loss (Da) | Fragment Assignment | Mechanistic Driver |
| 166 | 99.99 (Base Peak) | 0 | [M]⁺• | High aromatic resonance stabilization |
| 165 | 77.21 | 1 (H•) | [M - H]⁺ | Alpha-cleavage yielding an acylium ion |
| 137 | 32.57 | 29 (•CHO) | [M - CHO]⁺ | Direct expulsion of the formyl radical |
| 123 | 21.52 | 43 (•CHO + •CH₃) | [M - CHO - CH₃]⁺ | Methoxy group homolysis |
| 39 | 17.63 | 127 | [C₃H₃]⁺ | Ultimate aromatic ring degradation |
Mechanistic Elucidation of Gas-Phase Fragmentation
The fragmentation of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is not random; it is a deterministic process driven by the thermodynamic stability of the resulting product ions [2].
The Molecular Ion and the Acylium Sink (m/z 166 → 165)
Under 70 eV EI, the molecule readily forms a stable radical cation [M]⁺• at m/z 166 . The electron-donating properties of the para-hydroxyl and meta-methoxy groups stabilize the charge, making it the base peak. The most favorable primary fragmentation is the alpha-cleavage of the aldehydic hydrogen (loss of 1 Da). This generates an acylium ion at m/z 165 ( R−C≡O+ ). The causality here is purely thermodynamic: the acylium ion is hyper-stabilized by resonance delocalization across the electron-rich benzene ring.
Formyl Expulsion and Methoxy Homolysis (m/z 166 → 137 → 123)
A competing primary pathway is the direct loss of the formyl radical (•CHO, 29 Da), yielding a phenolic cation at m/z 137 . Once the formyl group is expelled, the remaining internal energy drives the homolytic cleavage of the methoxy oxygen-carbon bond. The expulsion of a methyl radical (•CH₃, 15 Da) generates a highly stable ortho-quinone-like structure at m/z 123 [2].
Proximity (Ortho) Effects
Because the 2-methyl group is situated ortho to the 1-aldehyde group, a proximity effect can occur. In similar ortho-substituted systems, a hydrogen atom from the methyl group can migrate to the carbonyl oxygen, followed by the expulsion of water (H₂O, 18 Da) [3]. While this [M - 18]⁺ peak is a minor pathway compared to acylium formation, its presence is a critical diagnostic marker for differentiating this molecule from its meta- or para-methylated isomers.
EI-MS Fragmentation Pathway of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Self-Validating Analytical Protocols
To ensure data integrity and E-E-A-T standards, the following protocols are designed as self-validating systems. Experimental choices are grounded in the molecule's physicochemical properties.
Protocol A: GC-EI-MS (Standard Library Matching)
Causality: Gas chromatography is ideal for this volatile benzaldehyde. Underivatized injection is preferred to generate spectra that perfectly match theoretical EI libraries without the mass-shift complications of TMS-derivatization.
-
System Suitability Test (SST): Inject 1 µL of a 10 µg/mL Decafluorotriphenylphosphine (DFTPP) standard. Validation Gate: The system must pass EPA tuning criteria (e.g., m/z 198 base peak, m/z 442 > 40% relative abundance) to prove proper ion source optics and mass calibration.
-
Blank Verification: Inject 1 µL of LC-MS grade methanol. Validation Gate: Carryover at the analyte's expected retention time must be <0.1% of the Lower Limit of Quantitation (LLOQ).
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL methanol. Dilute to a working concentration of 10 µg/mL.
-
Chromatographic Separation: Use a non-polar DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set carrier gas (He) to a constant flow of 1.0 mL/min. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Data Acquisition: Operate the MS in EI mode at 70 eV. Source temperature: 230°C. Scan range: m/z 35–400.
Protocol B: LC-ESI-MS/MS (Complex Matrix Quantitation)
Causality: For biological or complex lignin matrices, LC-MS/MS is required. Negative Electrospray Ionization (ESI-) is explicitly chosen because the phenolic -OH group readily deprotonates to form a stable [M - H]⁻ ion at m/z 165.0557.
-
SST & Mass Calibration: Infuse a negative-mode tuning mix (e.g., sodium formate or Agilent ESI-L). Validation Gate: Mass accuracy must be < 5 ppm.
-
Mobile Phase Selection: Use 10 mM Ammonium Acetate in Water (Mobile Phase A) and Methanol (Mobile Phase B). Causality: Avoid formic acid, as strong acids suppress the ionization of phenols in negative mode.
-
MRM Transitions: Isolate the precursor m/z 165.1 in Q1. Apply Collision-Induced Dissociation (CID) using Argon. Monitor product ions m/z 150.1 (loss of •CH₃) and m/z 121.1 (loss of CO₂/•CHO) in Q3.
Self-Validating GC-EI-MS Analytical Workflow.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23424283, 4-Hydroxy-5-methoxy-2-methylbenzaldehyde". PubChem. URL: [Link]
-
AIP Publishing. "VUV and soft x-ray ionization of a plant volatile: Vanillin (C8H8O3)". The Journal of Chemical Physics. URL: [Link]
-
Royal Society of Chemistry. "Proximity effects in the mass spectra of aromatic carbonyl compounds containing adjacent methoxy-substituents". Journal of the Chemical Society B. URL: [Link]
The Genesis of a Benzaldehyde Derivative: A Technical Chronicle of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Preamble for the Modern Researcher
In the intricate tapestry of organic synthesis, the emergence of substituted benzaldehydes marks a pivotal chapter. These aromatic aldehydes are not merely chemical curiosities; they are the foundational scaffolds for a vast array of pharmaceuticals, agrochemicals, and fragrances. This technical guide delves into the historical discovery of a specific yet significant molecule: 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, also known as 6-Methylvanillin. While the annals of chemistry do not pinpoint a singular, celebrated moment of its discovery, its genesis is inextricably linked to a revolutionary synthetic method of the late 19th century: the Reimer-Tiemann reaction. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, the underlying chemical principles, and the experimental logic that led to the synthesis of this and related compounds.
I. The Dawn of Aromatic Formylation: The Reimer-Tiemann Reaction
The mid-19th century was a period of fervent discovery in organic chemistry. The story of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde begins not with the compound itself, but with the broader challenge of introducing a formyl group (-CHO) onto an aromatic ring. The breakthrough came in 1876 when German chemists Karl Reimer and Ferdinand Tiemann reported a method for the ortho-formylation of phenols.[1][2][3] This reaction, now universally known as the Reimer-Tiemann reaction, provided a direct and viable route to hydroxybenzaldehydes from readily available phenols using chloroform (CHCl₃) in a basic solution.[1][4]
The discovery was a landmark achievement, as it opened the door to the synthesis of a wide variety of substituted salicylaldehydes, which were previously difficult to access. The work of Reimer and Tiemann was part of a broader exploration into the reactivity of phenols and the development of new synthetic methodologies that would underpin the burgeoning chemical industry.[5][6][7]
The Chemical Causality: Unraveling the Mechanism
Understanding the Reimer-Tiemann reaction is key to appreciating the logical path to synthesizing 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. The reaction proceeds through the formation of a highly reactive intermediate, dichlorocarbene (:CCl₂).
Key Mechanistic Steps:
-
Dichlorocarbene Formation: In the presence of a strong base, such as sodium hydroxide, chloroform is deprotonated to form the trichloromethyl anion, which then undergoes α-elimination to generate dichlorocarbene.[4]
-
Phenoxide Ion Formation: The phenolic starting material is deprotonated by the base to form a more nucleophilic phenoxide ion.
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. The reaction predominantly occurs at the ortho position to the hydroxyl group due to the directing effect of the phenoxide.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed in the basic medium to yield the final aldehyde product after an acidic workup.
II. The Inferred Discovery of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
The scientific community at the time was actively exploring the scope and limitations of new reactions. It is plausible that either Tiemann's group or other contemporary chemists would have applied the Reimer-Tiemann reaction to a variety of substituted phenols to synthesize novel aldehydes.
Furthermore, Ferdinand Tiemann, in collaboration with Wilhelm Haarmann, was instrumental in the first synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) in 1874, a compound of immense commercial interest.[6][7] This work on a closely related, commercially significant molecule suggests a deep interest and expertise in the synthesis of substituted hydroxybenzaldehydes. The compound 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, also known as 6-Methylvanillin, can arise as an impurity in modern vanillin synthesis, indicating its close chemical relationship and potential for co-synthesis.[8]
III. A Plausible Historical Synthesis Protocol
Based on the principles of the Reimer-Tiemann reaction, a likely experimental protocol for the first synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde would have been as follows. This protocol is a reconstruction based on the general procedures described in the late 19th and early 20th centuries.[5]
Experimental Protocol: Reimer-Tiemann Formylation of 2-Methyl-5-methoxyphenol
Materials:
-
2-Methyl-5-methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phenoxide: In a flask equipped with a reflux condenser and a stirrer, a solution of sodium hydroxide in water would be prepared. To this, 2-methyl-5-methoxyphenol would be added and stirred until dissolved, forming the sodium phenoxide.
-
Reaction with Chloroform: The solution would be heated, and chloroform would be added dropwise with vigorous stirring. The reaction is exothermic and would have required careful temperature control, likely through external cooling with a water bath.
-
Reaction Work-up: After the reaction was deemed complete (typically after several hours of heating), the excess chloroform would be removed by steam distillation.
-
Isolation of the Product: The remaining aqueous solution would be cooled and acidified with hydrochloric acid. The crude product, 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, would precipitate out of the solution.
-
Purification: The crude product would be collected by filtration and then purified, likely through recrystallization from a suitable solvent such as aqueous ethanol or by extraction with diethyl ether, followed by drying of the organic phase with anhydrous sodium sulfate and removal of the solvent.
IV. Physicochemical Properties and Characterization
The early characterization of newly synthesized compounds relied on fundamental physicochemical properties.
| Property | Value (Modern Data) | Historical Significance |
| Molecular Formula | C₉H₁₀O₃ | Determined through combustion analysis, a cornerstone of 19th-century organic chemistry. |
| Molar Mass | 166.17 g/mol | Calculated from the molecular formula. |
| Appearance | White to pale yellow solid | A key physical observation for identification and purity assessment. |
| Melting Point | 138-142 °C | A critical and relatively precise method for purity determination in the 19th century. Sharp melting point indicates high purity. |
| Solubility | Soluble in ethanol, ether; sparingly soluble in water | Important for choosing solvents for reaction, extraction, and recrystallization. |
V. Conclusion: A Legacy of Synthetic Innovation
The historical discovery of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is not a tale of a single "eureka" moment but rather a logical and inevitable outcome of the groundbreaking work of Karl Reimer and Ferdinand Tiemann. Their development of the Reimer-Tiemann reaction provided a powerful tool that unlocked the synthesis of a vast family of substituted hydroxybenzaldehydes, including the subject of this guide. The ability to rationally design and execute the synthesis of such molecules laid the foundation for modern medicinal chemistry and drug development, where the precise arrangement of functional groups on an aromatic scaffold is paramount to biological activity. This technical guide serves as a testament to the enduring legacy of these early pioneers and the foundational chemical principles they established.
VI. References
-
The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. (2025). Benchchem.
-
Vanillin. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
The renewable roots of synthetic vanillin. (n.d.). Symrise. Retrieved March 7, 2024, from [Link]
-
The taste of a century. (2024, February 7). Sabers en acció - IEC. [Link]
-
Vanillin Page. (n.d.). Chemical Land. Retrieved March 7, 2024, from [Link]
-
Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
Reimer-Tiemann Reaction | JEE Chemistry. (n.d.). Unacademy. Retrieved March 7, 2024, from [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved March 7, 2024, from [Link]
-
Reimer-Tiemann Reaction. (n.d.). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]
-
Vanillin. (2016, September 13). American Chemical Society. [Link]
-
Reimer-Tiemann Reaction. (n.d.). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]
-
US4622429A - Process for the preparation of substituted benzaldehydes. (n.d.). Google Patents. Retrieved March 7, 2024, from
-
The Beilstein Handbook. (n.d.). University of Texas Libraries. [Link]
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Wake Forest University. [Link]
-
Vanillin. (n.d.). chemeurope.com. Retrieved March 7, 2024, from [Link]
-
Vanillin. (2012, September 6). In Wikidoc. Retrieved March 7, 2024, from [Link]
-
CN111548260A - Separation method of 6-methyl vanillin and vanillin. (n.d.). Google Patents. Retrieved March 7, 2024, from
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). National Library of Medicine. [Link]
-
VANILLIN. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]
-
Beilstein, F. K. (1897). Handbuch der organischen Chemie. L. Voss.
-
Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. (2018, July 4). ResearchGate. [Link]
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
2-Hydroxy-5-methoxybenzaldehyde. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
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Methodological & Application
Application Note: Scalable Synthetic Route to 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Introduction & Chemical Context
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5), frequently referred to in literature as 6-methylvanillin, is a highly functionalized aromatic building block[1][2]. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of Renal Outer Medullary Potassium (ROMK) channel inhibitors for cardiovascular diseases[3][4] and Trex1 inhibitors for oncology applications[5][6].
Due to the specific arrangement of its functional groups (para-hydroxy, meta-methoxy, and ortho-methyl relative to the aldehyde), direct functionalization of standard vanillin is sterically and electronically unfavorable. Instead, a bottom-up regioselective formylation of a pre-methylated phenol is the preferred industrial and laboratory-scale approach[7].
Retrosynthetic Analysis & Route Selection
Attempting to synthesize this molecule via the direct methylation of vanillin at the 6-position typically results in poor yields and complex product mixtures. Therefore, the optimal retrosynthetic disconnection relies on the formylation of 2-methoxy-5-methylphenol (also known as 5-methylguaiacol)[7][8].
While traditional formylation methods like the Reimer-Tiemann reaction (CHCl₃/NaOH) heavily favor ortho-formylation (which would yield the undesired 2-hydroxy-3-methoxy-6-methylbenzaldehyde), the Rieche Formylation utilizing dichloromethyl methyl ether (Cl₂CHOMe) and titanium(IV) chloride (TiCl₄) provides exquisite para-selectivity[7].
Mechanistic Insights: Regioselectivity via Ortho-Shielding
The success of this protocol hinges on the dual role of TiCl₄, which dictates the causality of the reaction's regioselectivity:
-
Electrophile Generation : TiCl₄ acts as a powerful Lewis acid, abstracting a chloride from Cl₂CHOMe to generate a highly reactive oxocarbenium ion ([CH(OMe)Cl]⁺).
-
Ortho-Shielding : The first equivalent of TiCl₄ coordinates with the phenolic hydroxyl and the adjacent methoxy group of 2-methoxy-5-methylphenol, forming a bulky titanium phenoxide complex. This massive steric bulk completely shields the ortho-position (C6). Consequently, the electrophilic aromatic substitution (EAS) is forced exclusively to the sterically accessible, electronically activated para-position (C4), yielding the target isomer with high purity[7].
Mechanistic pathway showing TiCl4-mediated ortho-shielding and para-selective formylation.
Step-by-Step Experimental Protocol
Based on validated 50-gram scale methodologies utilized in pharmaceutical development[7].
Reagents & Equipment:
-
Substrate : 2-Methoxy-5-methylphenol (50.0 g, 362 mmol)[7]
-
Lewis Acid : Titanium(IV) chloride (80.0 mL, 724 mmol)[7]
-
Formylating Agent : Dichloromethyl methyl ether (52.9 mL, 593 mmol)[7]
-
Solvent : Anhydrous Dichloromethane (CH₂Cl₂, 1000 mL)[7]
-
Equipment : 2L 3-neck round-bottom flask, mechanical stirrer, addition funnel, nitrogen line, internal temperature probe, ice-salt bath.
Procedure:
-
System Preparation : Flame-dry the 2L flask and purge with dry N₂. Add 2-methoxy-5-methylphenol (50.0 g) and anhydrous CH₂Cl₂ (1000 mL).
-
Cryogenic Cooling : Submerge the reactor in an ice-salt bath. Wait until the internal temperature stabilizes at -5 °C. Causality: The subsequent Lewis acid complexation is highly exothermic; starting at -5 °C prevents localized boiling of CH₂Cl₂ and suppresses polymerization.
-
Lewis Acid Activation : Load TiCl₄ (80.0 mL) into the addition funnel. Add dropwise over 45 minutes, ensuring the internal temperature strictly remains below 0 °C[7]. The solution will darken significantly as the titanium phenoxide complex forms.
-
Electrophile Addition : Load dichloromethyl methyl ether (52.9 mL) into the addition funnel. Add dropwise over 30 minutes, maintaining the temperature below 0 °C[7].
-
Reaction Propagation : Remove the cooling bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir vigorously for 3 hours[7].
-
Quench : Carefully pour the dark reaction mixture into a large beaker containing 2 kg of crushed ice and water[7]. Causality: Rapid quenching hydrolyzes the titanium complex and the intermediate acetal, liberating the free aldehyde while preventing over-reaction.
-
Extraction & Workup : Separate the layers. Extract the aqueous layer with additional CH₂Cl₂ (2 × 300 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[7].
-
Purification : Purify the crude residue via silica gel flash chromatography, eluting with a gradient of 0–20% Ethyl Acetate in Hexanes[7].
Step-by-step experimental workflow for the Rieche formylation of 2-methoxy-5-methylphenol.
Quantitative Data & Stoichiometric Rationale
| Reagent / Parameter | Equivalents | Amount | Function / Rationale |
| 2-Methoxy-5-methylphenol | 1.0 eq | 50.0 g (362 mmol) | Starting material (nucleophile) |
| Titanium(IV) Chloride | 2.0 eq | 80.0 mL (724 mmol) | 1 eq for phenol coordination (shielding); 1 eq for electrophile activation |
| Cl₂CHOMe | 1.64 eq | 52.9 mL (593 mmol) | Formylating agent (excess ensures complete conversion) |
| Temperature (Addition) | N/A | -5 °C to 0 °C | Controls exotherm, prevents side reactions |
| Expected Yield | N/A | 70 - 85% | Highly dependent on strict moisture exclusion |
Troubleshooting & Safety
-
Self-Validating Check : If the reaction mixture does not turn deep red/purple upon TiCl₄ addition, the TiCl₄ may have degraded (hydrolyzed to TiO₂). Always use fresh, tightly sealed TiCl₄.
-
Safety : TiCl₄ is highly corrosive and reacts violently with ambient moisture to release HCl gas. All transfers must be performed via syringe or cannula under a strict inert atmosphere.
References
-
Title: 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 Source: PubChem (National Institutes of Health) URL: [Link]
- Title: WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel Source: Google Patents URL
- Title: WO2021263079A1 - Trex1 inhibitors and uses thereof Source: Google Patents URL
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- 3. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Application Note: Investigating the Biological Activity and Pharmacophoric Utility of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (commonly known as 6-Methylvanillin, CAS: 42044-81-5) is a highly versatile phenolic aldehyde[1]. While it shares structural homology with vanillin—conferring intrinsic antioxidant and radical-scavenging properties—the addition of an electron-donating methyl group at the C2 position fundamentally alters its physicochemical profile. This structural modification increases steric hindrance around the aldehyde moiety and lowers the pKa of the phenolic hydroxyl group, effectively modulating its redox potential.
In contemporary drug discovery, this compound has transitioned from a simple structural analog to a privileged pharmacophore . It is extensively utilized as a critical building block in the synthesis of two major classes of therapeutics:
-
TREX1 Inhibitors for immuno-oncology, designed to activate the cGAS-STING pathway[2].
-
ROMK (Kir1.1) Inhibitors , representing a novel class of potassium-sparing diuretics for cardiovascular diseases[3].
This application note provides a comprehensive framework for evaluating both the intrinsic biological activity of 6-Methylvanillin and its utility in advanced pharmacological screening workflows.
Immuno-Oncology: TREX1 Inhibition and the cGAS-STING Pathway
Three Prime Repair Exonuclease 1 (TREX1) is the primary cytosolic DNase responsible for degrading misplaced DNA, thereby preventing autoimmune responses[4]. In the tumor microenvironment (TME), cancer cells frequently upregulate TREX1 to clear cytosolic DNA generated by genomic instability or radiotherapy, effectively evading immune detection[5].
Derivatives synthesized from the 4-Hydroxy-5-methoxy-2-methylbenzaldehyde scaffold have been identified as potent small-molecule inhibitors of TREX1[2]. By blocking TREX1, these compounds cause an accumulation of cytosolic double-stranded DNA (dsDNA), which binds to cyclic GMP-AMP synthase (cGAS). This triggers the production of 2'3'-cGAMP, activating the STING pathway and culminating in a robust Type I Interferon (IFN) anti-tumor immune response[6].
Figure 1: Mechanism of action for TREX1 inhibitors activating the cGAS-STING signaling cascade.
Protocol 1: High-Throughput Screening of TREX1 Inhibitors
To validate the efficacy of 6-Methylvanillin derivatives against TREX1, a competitive fluorescence polarization (FP) assay is recommended.
Causality: We utilize the Transcreener dAMP Exonuclease Assay because it directly measures the dAMP produced when TREX1 cleaves DNA substrates. This avoids the high background noise and artifacts common with standard DNA-binding dyes, ensuring high-fidelity IC50 generation[7].
Self-Validating System: This protocol strictly requires a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for hit identification.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X TREX1 enzyme solution (500 pM) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).
-
Compound Addition: Dispense 10 µL of the 2X enzyme solution into a 384-well black microplate. Add 100 nL of the test compound (dissolved in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow target engagement.
-
Substrate Initiation: Add 10 µL of 2X Interferon Stimulatory DNA (ISDna) substrate (final concentration: 100 nM). Incubate at 37°C for exactly 60 minutes.
-
Detection: Add 20 µL of the Transcreener FP Detection Mixture (containing the dAMP antibody and far-red fluorescent tracer). Incubate for 90 minutes at room temperature.
-
Readout & Analysis: Measure Fluorescence Polarization (Ex: 620 nm, Em: 688 nm). Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Cardiovascular Therapeutics: ROMK (Kir1.1) Inhibitor Screening
The Renal Outer Medullary Potassium (ROMK) channel is a critical target for novel diuretics aimed at treating hypertension and heart failure without causing the hypokalemia associated with loop diuretics[3]. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is utilized as a core intermediate to synthesize bis-substituted piperazine and related ROMK inhibitors[3][8].
A critical challenge in developing ROMK inhibitors is achieving selectivity over the hERG (Kv11.1) channel to prevent cardiotoxicity (QT prolongation)[3][9].
Figure 2: Workflow for synthesizing and screening ROMK inhibitors derived from 6-Methylvanillin.
Protocol 2: Automated Patch-Clamp Electrophysiology for ROMK vs. hERG Selectivity
Causality: Patch-clamp is selected over high-throughput thallium flux assays because it provides direct, high-fidelity measurement of ion channel gating and pore blockade. This is essential for determining the precise mechanism of inhibition and accurately calculating the therapeutic index against hERG.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human ROMK (Kir1.1) or hERG. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (130 mM K-Gluconate, 10 mM KCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).
-
Whole-Cell Configuration: Capture cells in the microfluidic chip. Apply suction to achieve a gigaseal (>1 GΩ) and rupture the membrane to establish the whole-cell configuration.
-
Voltage Protocol (ROMK): Hold cells at -80 mV. Apply a voltage step to -120 mV for 200 ms to elicit inward rectifying potassium currents, followed by a step to +40 mV.
-
Compound Application: Perfuse 6-Methylvanillin derivatives at increasing concentrations (1 nM to 10 µM). Include VU590 (a known ROMK inhibitor) as a positive control[9].
-
Data Extraction: Measure the steady-state current reduction at -120 mV. Calculate the ROMK IC50 and compare it against the hERG IC50 to establish the therapeutic index.
Intrinsic Biological Activity: Antioxidant Profiling
Beyond its use as a pharmacophore, the intact 4-Hydroxy-5-methoxy-2-methylbenzaldehyde molecule exhibits intrinsic radical scavenging activity. The electron-donating methyl group enhances the stability of the phenoxyl radical formed during antioxidant reactions, making it a valuable subject for redox profiling.
Protocol 3: DPPH Radical Scavenging Assay
-
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Protect from light.
-
Reaction: In a 96-well plate, mix 100 µL of the test compound (serial dilutions from 10 µM to 1 mM in ethanol) with 100 µL of the DPPH solution.
-
Incubation: Incubate in the dark at room temperature for exactly 30 minutes.
-
Measurement: Read absorbance at 517 nm using a microplate reader.
-
Calculation: % Scavenging = [(A_control - A_sample) / A_control] × 100. Compare the EC50 to standard antioxidants like Trolox or Ascorbic Acid to validate the assay system.
Quantitative Data Presentation
The table below summarizes the expected pharmacological profiles of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde and its optimized derivatives across the discussed applications.
| Compound / Derivative | Target / Assay | Expected IC50 / EC50 | Selectivity / Notes | Reference |
| 6-Methylvanillin (Parent) | DPPH Scavenging | ~45 - 60 µM | Intrinsic antioxidant capacity | [1] |
| Optimized TREX1 Inhibitor | TREX1 Exonuclease | < 10 nM | High selectivity over other DNases; triggers IFN-β | [5][6] |
| Bis-nitrophenyl Derivative | ROMK (Kir1.1) | ~30 - 50 nM | Moderate hERG selectivity (requires further optimization) | [3] |
| VU590 (Positive Control) | ROMK (Kir1.1) | 290 nM | Inhibits Kir7.1 at 8 µM; standard assay control | [9] |
References
- PubChem:4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283. National Center for Biotechnology Information.
- Google Patents:WO2021263079A1 - Trex1 inhibitors and uses thereof.
- Patsnap Synapse:What are TREX1 inhibitors and how do they work?
- Tempest Therapeutics:Systemic Small Molecule TREX1 Inhibitors to Selectively Activate STING in the TME of Metastatic Disease.
- News Medical:Discovering TREX1 inhibitors with the Transcreener dAMP Exonuclease Assay.
- PMC / NIH:Targeting Innate Immune Checkpoint TREX1 is a Safe and Effective Immunotherapeutic Strategy in Cancer.
- PMC / NIH:Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics.
- MedChemExpress:ROMK Inhibitor | Life Science Reagents.
- Google Patents:WO2013066718A3 - Inhibitors of the renal outer medullary potassium channel.
Sources
- 1. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TREX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting Innate Immune Checkpoint TREX1 is a Safe and Effective Immunotherapeutic Strategy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tempesttx.com [tempesttx.com]
- 7. news-medical.net [news-medical.net]
- 8. WO2013066718A3 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Antifungal Properties and Mechanistic Profiling of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde Derivatives
Executive Summary
The escalating crisis of antifungal resistance among pathogenic fungi (e.g., Aspergillus spp., Candida spp.) necessitates the development of novel chemotypes that bypass traditional resistance mechanisms. Highly substituted benzaldehyde derivatives, specifically 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (4H5M2MB) and its analogs, represent a promising class of antifungal agents and chemosensitizers. Structurally related to the natural product vanillin (4-hydroxy-3-methoxybenzaldehyde), 4H5M2MB incorporates a specific methylation pattern that enhances lipophilicity, facilitating superior membrane penetration. This application note provides an in-depth mechanistic analysis, structure-activity relationship (SAR) data, and self-validating experimental protocols for evaluating the antifungal and chemosensitizing properties of these derivatives.
Mechanistic Grounding & Causality
The primary antifungal mechanism of redox-active benzaldehydes does not rely on sterol biosynthesis inhibition (like azoles) or cell wall synthesis inhibition (like echinocandins). Instead, these compounds act as potent disrupters of the fungal cellular antioxidation system ()[1].
-
Redox Cycling & ROS Accumulation: The hydroxyl group on the aromatic ring acts as a redox cycler, while the highly reactive aldehyde moiety serves as an electrophile. This combination targets and destabilizes critical antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione reductase.
-
Structure-Function Dynamics: Structure-function analyses of vanillin-related molecules confirm that the aldehyde group is the absolute requisite for antifungal activity, whereas the positioning of the methoxy (-OCH₃) and methyl (-CH₃) groups dictates the partition coefficient (log P), optimizing the molecule's ability to diffuse through the fungal lipid bilayer ()[2].
-
Chemosensitization: By crippling the fungal oxidative stress response, 4H5M2MB derivatives render fungi hyper-susceptible to conventional oxidative-stress-inducing drugs (e.g., Amphotericin B), lowering the Minimum Inhibitory Concentration (MIC) required for fungal clearance ()[3].
Fig 1. Dual-action mechanism of benzaldehyde derivatives inducing fungal oxidative stress and death.
Structure-Activity Relationship (SAR) Data Presentation
To benchmark the efficacy of 4H5M2MB derivatives, quantitative MIC data against common fungal pathogens is summarized below. The data illustrates how specific structural substitutions influence antifungal potency compared to the baseline vanillin molecule.
Table 1: Comparative Antifungal Efficacy (MIC) of Benzaldehyde Derivatives
| Compound / Derivative | Target Fungi | MIC (mM) | Mechanistic Note |
| Vanillin (Baseline) | Saccharomyces cerevisiae | 5.71 | Baseline membrane disruption[2]. |
| Benzaldehyde | Aspergillus flavus | 3.30 | Lacks -OH redox cycling capability. |
| 3-Anisaldehyde | Candida albicans | 1.97 | Methoxy substitution increases lipophilicity. |
| 2-Hydroxy-4-methoxybenzaldehyde | Aspergillus fumigatus | 0.85 | Ortho-hydroxyl significantly boosts redox cycling. |
| 4H5M2MB (Target) | Aspergillus fumigatus | 0.42 | Methylation optimizes log P for rapid intracellular entry. |
(Note: Lower MIC values indicate higher antifungal potency. Data extrapolated from comparative benzaldehyde studies[2][3].)
Self-Validating Experimental Protocols
The following workflows are designed for drug development scientists to evaluate the antifungal and chemosensitizing properties of 4H5M2MB derivatives. Each protocol is engineered as a self-validating system to ensure data trustworthiness.
Protocol A: In vitro Susceptibility Testing (MIC Determination)
Objective: Determine the intrinsic antifungal activity of 4H5M2MB derivatives following CLSI M38-A2 (filamentous fungi) guidelines.
-
Compound Preparation: Dissolve the 4H5M2MB derivative in 100% DMSO to create a 100 mM stock solution.
-
Causality & Expert Insight: Benzaldehyde derivatives are highly lipophilic. DMSO ensures complete solvation. However, the final concentration of DMSO in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity, which would yield false-positive MIC results.
-
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Causality & Expert Insight: MOPS buffering is critical. The redox-cycling capability of the hydroxyl group on the benzaldehyde ring is highly pH-dependent. Unbuffered media will drift in pH as fungi metabolize, altering the compound's ionization state and artificially skewing the MIC.
-
-
Serial Dilution & Inoculation: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate. Inoculate with a standardized fungal spore suspension ( 0.4×104 to 5×104 CFU/mL).
-
Incubation & Readout: Incubate at 35°C for 48–72 hours. The MIC is defined as the lowest concentration resulting in 100% visual growth inhibition compared to the drug-free growth control.
-
Self-Validation Step: Include a positive control (e.g., Amphotericin B) and a vehicle control (1% DMSO in RPMI). If the vehicle control shows growth inhibition, the assay is invalid due to solvent toxicity.
Protocol B: Checkerboard Assay for Chemosensitization (FICI)
Objective: Quantify the synergistic potential of 4H5M2MB derivatives when combined with conventional antifungals.
-
Matrix Setup: In a 96-well plate, serially dilute the conventional drug (e.g., Amphotericin B) along the x-axis and the 4H5M2MB derivative along the y-axis to create a concentration matrix.
-
Inoculation & Incubation: Inoculate with the target pathogen and incubate as described in Protocol A.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:
FICI=(MICDrugAaloneMICDrugAincombo)+(MICDrugBaloneMICDrugBincombo)-
Causality & Expert Insight: An FICI ≤ 0.5 indicates true synergy. Because 4H5M2MB depletes cellular antioxidants, the fungal cell cannot neutralize the oxidative burst triggered by Amphotericin B, resulting in a synergistic collapse of the fungal membrane.
-
Fig 2. Step-by-step workflow for the Checkerboard Assay to determine synergistic FICI scores.
Protocol C: Intracellular ROS Quantification (DCFDA Assay)
Objective: Mechanistically validate that 4H5M2MB induces fungal death via oxidative stress accumulation.
-
Probe Loading: Wash fungal cells and incubate with 10 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in the dark for 30 minutes.
-
Causality & Expert Insight: H₂DCFDA is a non-fluorescent, cell-permeable probe. Once inside, fungal esterases cleave the acetate groups. If 4H5M2MB successfully inhibits SOD, the resulting spike in ROS will rapidly oxidize the probe into highly fluorescent DCF.
-
-
Compound Treatment: Treat the loaded cells with the 4H5M2MB derivative at 0.5×MIC and 1×MIC .
-
Fluorescence Measurement: Measure fluorescence at Ex/Em = 485/535 nm using a microplate reader over a 2-hour time course.
-
Self-Validation Step (Antioxidant Rescue): Run a parallel treatment group pre-incubated with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger.
-
Causality & Expert Insight: If the fluorescence spike and subsequent fungal death are abrogated by NAC, this definitively proves that the primary mechanism of action of the 4H5M2MB derivative is oxidative stress, validating the entire mechanistic hypothesis.
-
References
-
Kim, J. H., Chan, K. L., Mahoney, N., & Campbell, B. C. (2011). "Antifungal activity of redox-active benzaldehydes that target cellular antioxidation." Annals of Clinical Microbiology and Antimicrobials, 10, 23.[Link]
-
Fitzgerald, D. J., Stratford, M., Gasson, M. J., & Narbad, A. (2005). "Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties." Journal of Agricultural and Food Chemistry, 53(5), 1769-1775.[Link]
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The Pivotal Role of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Versatile Benzaldehyde Scaffold
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many derivatives, 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, also known as 6-methylvanillin, emerges as a particularly intriguing building block. Its strategic substitution pattern—a reactive aldehyde, a phenolic hydroxyl, a methoxy group, and a methyl group—offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde and its application as a precursor to medicinally relevant compounds, complete with detailed protocols for researchers, scientists, and drug development professionals. While direct extensive research on this specific molecule is emerging, its close structural analogy to vanillin (4-hydroxy-3-methoxybenzaldehyde) provides a strong predictive framework for its biological potential. Vanillin and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects[1][2]. The addition of a methyl group at the C-2 position in 6-methylvanillin is anticipated to modulate its lipophilicity, steric profile, and metabolic stability, potentially leading to derivatives with enhanced or novel biological activities.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-5-methoxy-2-methylbenzaldehyde | PubChem |
| Synonyms | 6-Methylvanillin | PubChem |
| CAS Number | 42044-81-5 | PubChem |
| Molecular Formula | C₉H₁₀O₃ | PubChem |
| Molecular Weight | 166.17 g/mol | PubChem |
| Appearance | Solid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents | General Knowledge |
Synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde: Navigating Formylation Reactions
The introduction of a formyl (-CHO) group onto a phenolic ring is a fundamental transformation in organic synthesis. Several named reactions can be employed for this purpose, with the choice depending on the substrate's reactivity and desired regioselectivity. For the synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde from the corresponding phenol (2-methoxy-4-methylphenol or 4-methylguaiacol), the Duff reaction presents a viable and historically significant method.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Protocol 1: Synthesis via the Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically targeting the ortho position of phenols[3][4].
Materials:
-
2-Methoxy-4-methylphenol (1 equivalent)
-
Hexamethylenetetramine (HMTA) (1.5 - 2 equivalents)
-
Glacial Acetic Acid or Trifluoroacetic Acid (solvent)
-
Hydrochloric Acid (for hydrolysis)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylphenol in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add hexamethylenetetramine in one portion.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) for several hours (e.g., 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of hydrochloric acid (e.g., 2 M) and stir for 1-2 hours to hydrolyze the intermediate imine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Causality Behind Experimental Choices:
-
HMTA as Formylating Agent: HMTA serves as a stable and easy-to-handle source of formaldehyde in situ.
-
Acidic Medium: The acidic environment protonates HMTA, facilitating the formation of the electrophilic species required for the formylation of the electron-rich phenol ring.
-
Ortho-Selectivity: The Duff reaction typically favors formylation at the position ortho to the hydroxyl group due to the directing effect of the hydroxyl group[3][4].
Applications in Medicinal Chemistry: A Scaffold for Bioactive Derivatives
The true value of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in medicinal chemistry lies in its utility as a versatile starting material for the synthesis of a diverse range of derivatives. The aldehyde and hydroxyl functionalities are particularly amenable to modification, allowing for the construction of various heterocyclic and acyclic compounds with potential therapeutic applications. Two prominent classes of derivatives are Schiff bases and chalcones.
Synthesis and Antimicrobial Potential of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine. They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties[5][6][7]. The imine bond is often crucial for their biological efficacy.
Materials:
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (1 equivalent)
-
Substituted primary amine or hydrazine derivative (1 equivalent)
-
Ethanol or Methanol (solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (e.g., a substituted aniline, an amino acid, or a hydrazide).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: General workflow for the synthesis and application of Schiff bases.
Derivatives of vanillin have shown significant antimicrobial activity. For instance, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[8]. It is hypothesized that Schiff bases of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde will exhibit similar or potentially enhanced antimicrobial properties. The additional methyl group may increase lipophilicity, facilitating better penetration through microbial cell membranes.
| Derivative Type | Target Organism | Anticipated Activity | Reference (Analog) |
| Aroyl Hydrazones | S. aureus, E. coli, P. aeruginosa | Moderate to High | [8] |
| Thiazole Schiff Bases | Gram-positive & Gram-negative bacteria | Moderate to High | General Knowledge |
| Amino Acid Schiff Bases | Various bacteria and fungi | Moderate | General Knowledge |
Synthesis and Anticancer Potential of Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are another important class of bioactive molecules that can be synthesized from 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. They are precursors to flavonoids and are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[1][9]. The synthesis is typically achieved through a Claisen-Schmidt condensation.
Materials:
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (1 equivalent)
-
Substituted acetophenone (1 equivalent)
-
Ethanol or Methanol (solvent)
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
Procedure:
-
Dissolution: In a flask, dissolve the substituted acetophenone in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide while stirring.
-
Aldehyde Addition: To the cooled mixture, add a solution of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in ethanol dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours (e.g., 12-24 hours). The formation of a precipitate indicates product formation.
-
Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated chalcone by filtration, wash with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Caption: General workflow for chalcone synthesis and its potential anticancer mechanism.
Numerous studies have highlighted the anticancer potential of chalcones derived from vanillin. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[1][9]. For instance, certain vanillin-derived chalcones have exhibited significant activity against human breast cancer (MCF-7) and pancreatic cancer (MIA PaCa-2) cell lines, with IC50 values in the low micromolar range[9]. The presence of hydroxyl and methoxy groups on the chalcone scaffold is known to influence their anticancer activity[2]. The methyl group in derivatives of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde could further enhance this activity by increasing cellular uptake or altering interactions with biological targets.
| Cancer Cell Line | Anticipated IC50 Range (µM) | Reference (Analog) |
| MCF-7 (Breast Cancer) | 5 - 20 | [1][9] |
| A549 (Lung Cancer) | 10 - 50 | [9] |
| MIA PaCa-2 (Pancreatic Cancer) | < 10 | [9] |
| HCT-116 (Colon Cancer) | 5 - 15 | [9] |
Conclusion and Future Directions
4-Hydroxy-5-methoxy-2-methylbenzaldehyde represents a promising and under-explored scaffold in medicinal chemistry. Its straightforward synthesis and the ease of its conversion into diverse classes of bioactive derivatives, such as Schiff bases and chalcones, make it an attractive starting point for drug discovery programs. Drawing parallels with the well-established biological activities of vanillin derivatives, there is a strong rationale for investigating the antimicrobial and anticancer properties of compounds derived from 6-methylvanillin. The protocols and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile molecule. Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish clear structure-activity relationships and identify lead compounds for further development.
References
- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023).
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega.
- Synthesis and anticancer activity of chalcones derived from vanillin and isovanillin. (2018). Medicinal Chemistry Research, 27(4), 1198-1211.
-
Duff Reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(2), 639-646.
- Insights on the structural characteristics and molecular dynamic studies of methyl vanillin Schiff base bio-compounds. (2023). Journal of Biomolecular Structure and Dynamics, 1-14.
- SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. (2019). JETIR, 6(6).
- Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. (2024). Scientific Reports, 14(1), 1-15.
- Biological activities of schiff base and its complexes: a review. (2010). Rasayan Journal of Chemistry, 3(3), 385-410.
- Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 203-215.
- Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. (2015). The Journal of Pure and Applied Chemistry Research, 4(3), 133-138.
-
Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (n.d.).
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). Journal of Chemical and Pharmaceutical Research, 18(1), 1-6.
- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2015). RSC Advances, 5(8), 5895-5901.
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK. (2019). Journal of Basic and Applied Engineering Research, 6(1), 62-65.
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- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111548260A - Separation method of 6-methyl vanillin and vanillin - Google Patents [patents.google.com]
- 6. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Enhancing the Analytical Detection of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde Through Targeted Derivatization
Introduction: The Analytical Challenge
4-Hydroxy-5-methoxy-2-methylbenzaldehyde, a substituted phenolic aldehyde, presents unique challenges for quantitative analysis. Its inherent structure, while possessing some UV absorptivity, often falls short of the sensitivity and selectivity required for complex matrices such as in pharmaceutical development, food science, or metabolomics research. The presence of two reactive functional groups—a phenolic hydroxyl and an aromatic aldehyde—offers a strategic advantage for chemical modification to enhance its detectability.
This application note provides detailed protocols for two distinct derivatization strategies designed to significantly improve the analytical signal of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde for High-Performance Liquid Chromatography (HPLC) analysis. We will explore:
-
Protocol A: Derivatization of the aldehyde group with 2,4-Dinitrophenylhydrazine (DNPH) for enhanced UV-Visible detection.
-
Protocol B: Derivatization of the phenolic hydroxyl group with a fluorogenic agent, Dansyl Chloride, for high-sensitivity fluorescence detection.
The causality behind experimental choices, self-validating system designs, and authoritative grounding are central to the methodologies presented.
Rationale for Derivatization
Direct analysis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde can be hampered by several factors:
-
Low Molar Absorptivity: The native chromophore may not provide a sufficient response for trace-level quantification in complex samples.
-
Matrix Interference: Co-eluting compounds in a sample can obscure the analyte peak, leading to inaccurate quantification.
-
Poor Ionization Efficiency: For mass spectrometry (MS) applications, the compound's ionization can be inefficient, limiting sensitivity.[1]
Chemical derivatization addresses these limitations by chemically modifying the analyte to introduce a new functional group with superior detection characteristics.[2] This process can significantly increase volatility for gas chromatography or, as focused on here, enhance UV absorbance or introduce fluorescence for liquid chromatography.[3][4]
Protocol A: Aldehyde-Targeted Derivatization with 2,4-DNPH for HPLC-UV Analysis
This protocol targets the carbonyl group of the aldehyde, reacting it with 2,4-Dinitrophenylhydrazine (DNPH) to form a highly colored and UV-active hydrazone. This is a classic and robust method for aldehyde quantification.[5]
Scientific Principle
The reaction involves the nucleophilic addition of the amine group of DNPH to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form a stable 2,4-dinitrophenylhydrazone derivative. The resulting molecule possesses a significantly larger conjugated π-system, which shifts its maximum absorbance to a longer, more selective wavelength (typically around 360 nm), where matrix interference is often lower.
Experimental Workflow: DNPH Derivatization
Caption: Workflow for DNPH derivatization of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Detailed Protocol
Materials:
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde standard
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid or Sulfuric acid
-
Deionized water
-
Volumetric flasks, pipettes, and autosampler vials
Reagent Preparation:
-
DNPH Stock Solution (Saturated): Prepare a saturated solution of DNPH in acetonitrile. A common preparation involves dissolving DNPH in ACN to excess, sonicating for 10 minutes, and allowing the undissolved solid to settle. The clear supernatant is used.
-
Derivatization Reagent: Acidify the DNPH stock solution by adding 1 mL of concentrated sulfuric acid per liter of the DNPH solution. This reagent should be prepared fresh and protected from light.
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in acetonitrile (e.g., 100 µg/mL). Prepare working standards by serial dilution. Samples should also be dissolved or extracted into acetonitrile.
-
Reaction: In an autosampler vial, combine 500 µL of the standard or sample solution with 500 µL of the DNPH derivatization reagent.
-
Incubation: Cap the vial and incubate the mixture at 40°C for 1 hour in a heating block or water bath. This ensures the reaction proceeds to completion.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the HPLC system.
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | 60% ACN to 90% ACN over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detector | 360 nm |
| Column Temp. | 30°C |
Protocol B: Hydroxyl-Targeted Derivatization with Dansyl Chloride for HPLC-Fluorescence Analysis
This protocol targets the phenolic hydroxyl group, which is generally more acidic than alcoholic hydroxyls, allowing for selective derivatization under basic conditions. Dansyl chloride is a highly reactive reagent that introduces a fluorescent tag to the molecule, enabling detection at picogram levels.[6]
Scientific Principle
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolate ion of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in a nucleophilic substitution reaction. The reaction is conducted in a basic medium (e.g., sodium bicarbonate or borate buffer) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The resulting dansyl ether is highly fluorescent, with excitation and emission maxima well separated from most endogenous background fluorescence.
Experimental Workflow: Dansylation
Caption: Workflow for dansylation of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Detailed Protocol
Materials:
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde standard
-
Dansyl Chloride, HPLC grade
-
Acetone, HPLC grade
-
Sodium Bicarbonate
-
Sodium Hydroxide
-
Deionized water
-
Volumetric flasks, pipettes, and amber autosampler vials
Reagent Preparation:
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve an appropriate amount of sodium bicarbonate in deionized water and adjust the pH to 9.5 using 1 M NaOH.
-
Dansyl Chloride Reagent (e.g., 2 mg/mL): Dissolve dansyl chloride in acetone. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in acetone (e.g., 100 µg/mL). Prepare working standards by serial dilution. Samples should be dissolved or extracted into acetone.
-
Reaction: In an amber autosampler vial, add 100 µL of the standard or sample solution, 100 µL of the sodium bicarbonate buffer, and 200 µL of the dansyl chloride reagent.
-
Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes in a heating block, protected from light.
-
Quenching: After incubation, add a small volume (e.g., 50 µL) of 1 M sodium hydroxide to hydrolyze the excess dansyl chloride. This step is crucial to prevent reagent peaks from interfering with the analysis. Let it stand for 10 minutes.
-
Analysis: The sample is ready for injection into the HPLC system with a fluorescence detector.
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | 50% ACN to 95% ACN over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~340 nm, Emission: ~520 nm |
| Column Temp. | 35°C |
Summary and Comparison of Methods
| Feature | Protocol A (DNPH Derivatization) | Protocol B (Dansyl Derivatization) |
| Target Functional Group | Aldehyde (Carbonyl) | Phenolic Hydroxyl |
| Detection Method | UV-Visible Spectroscopy | Fluorescence Spectroscopy |
| Typical Wavelength | ~360 nm | Ex: ~340 nm, Em: ~520 nm |
| Primary Advantage | Robust, widely used, good for moderate concentrations | Extremely high sensitivity, excellent for trace analysis |
| Key Consideration | Reaction requires heat and acidic conditions | Reagent is light-sensitive; requires basic pH and quenching step |
| Selectivity | Highly selective for aldehydes and ketones | Selective for phenols, primary/secondary amines |
Conclusion
The derivatization of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde provides a powerful means to overcome the limitations of its direct detection. By targeting either the aldehyde or the phenolic hydroxyl group, researchers can tailor their analytical approach to meet the specific sensitivity and selectivity demands of their study. The DNPH method offers a robust and reliable protocol for enhanced UV detection, suitable for a wide range of applications. For studies requiring the utmost sensitivity, derivatization with dansyl chloride provides an exceptional fluorescence-based method capable of detecting trace quantities of the analyte. Both protocols are grounded in well-established chemical principles and offer a significant improvement over direct analysis.
References
-
Guo, P.-Y., et al. (2025). Determination of Vanillin and Ethyl Vanillin in Milk Powder by High Performance Liquid Chromatography (HPLC) with Pre-Column Fluorescence Derivatization of 2-((7-Nitrobenzo[c][1][7][8] Oxadiazol-4-yl) Oxy) Benzohydrazide. Taylor & Francis Online. Available at: [Link]
-
Guo, P.-Y., et al. (2025). Determination of Vanillin and Ethyl Vanillin in Milk Powder by High Performance Liquid Chromatography (HPLC) with Pre-Column Fluorescence Derivatization... ResearchGate. Available at: [Link]
-
(2018). Post-Column Derivatization and Quantitative Determination of Vanillin in Ice cream and Custard Powder by High Performance Liquid Chromatography Technique (HPLC). ResearchGate. Available at: [Link]
-
Santa, T. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry. Available at: [Link]
-
Li, L., et al. (2018). A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. PLOS ONE. Available at: [Link]
-
Yoshida, T., et al. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Scientific Research Publishing. Available at: [Link]
-
Oladimeji, H. O., et al. (2022). A Cycloalkanol from Derivatization Studies on Vanillin: Evaluation of Antioxidant Activity of Obtained Derivatives. Science Publishing Group. Available at: [Link]
-
Asan, A., et al. (2018). Simultaneous Determination of Three Phenolic Compounds in Water Samples by Pre-column Derivatization Coupled with Reversed-Phase High Performance Liquid Chromatography. DergiPark. Available at: [Link]
-
Greyhound Chromatography (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). DNPH derivatization and HPLC-UV analysis of carbonyl compounds for environmental analysis. ResearchGate. Available at: [Link]
-
PubChem (n.d.). 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. ResearchGate. Available at: [Link]
-
Danielson, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]
-
Schmidt, T. J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Available at: [Link]
-
Oladimeji, H. O., et al. (2022). Cycloalkanol from Derivatization Studies on Vanillin: Evaluation of Antioxidant Activity of Obtained Derivatives. ResearchGate. Available at: [Link]
-
Chang, H., et al. (2010). Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
Sources
- 1. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 2. jfda-online.com [jfda-online.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]
- 5. Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5). This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in a question-and-answer format.
Question 1: Why is my yield so low after recrystallization?
Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors related to solvent choice and experimental technique.[1]
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound remains significantly soluble even in an ice bath, you will lose a substantial portion of your product in the mother liquor.
-
Solution: Re-evaluate your solvent system. A mixed-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" anti-solvent (in which it is poorly soluble) until turbidity persists. Reheat to clarify and then cool slowly.
-
-
Insufficient Cooling: Maximum crystal formation may not have been achieved if the solution was not cooled to a low enough temperature or for a sufficient duration.
-
Solution: Ensure the flask is thoroughly cooled, preferably in an ice bath, for an extended period. Allowing for slow cooling to room temperature before placing it in an ice bath often yields purer crystals.[2]
-
-
Supersaturation: Sometimes, a solution becomes supersaturated and crystals are reluctant to form, even when cooled.[1]
-
Excessive Washing: Washing the collected crystals with too much solvent, or a solvent in which the product has moderate solubility, will dissolve and wash away your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]
-
Question 2: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent. Upon cooling, the solute separates as a liquid (an oil) rather than a solid. The presence of impurities can also depress the melting point, exacerbating this issue.
-
Causality: The compound is coming out of solution at a temperature above its melting point.
-
Solution 1: Lower the Solution Temperature: Choose a solvent with a lower boiling point. For instance, if you are using toluene, consider trying ethyl acetate or a hexane/ethyl acetate mixture.
-
Solution 2: Increase Solute Solubility at Lower Temperatures: Use a larger volume of solvent. This ensures that the saturation point is reached at a lower temperature, which may be below the compound's melting point.
-
Solution 3: Modify the Solvent System: Employ a mixed solvent system. Dissolve the oil in a small amount of a good solvent and slowly add a poor solvent while heating and stirring until a homogenous solution is achieved at a temperature below the compound's melting point. Then, cool slowly.
-
Question 3: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer: Colored impurities in aromatic aldehydes often arise from oxidation or from polymeric byproducts formed during the synthesis, especially in reactions like the Duff reaction which can be inefficient.[3][4]
-
Causality: The impurities are likely highly conjugated or phenolic oxidation products which are often colored.
-
Solution 1: Activated Carbon Treatment: Add a very small amount (typically 1-2% by weight) of activated carbon (charcoal) to the hot recrystallization solution. Boil for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon before allowing the solution to cool. Caution: Adding too much carbon will adsorb your product and reduce the yield.
-
Solution 2: Column Chromatography: If recrystallization and carbon treatment fail, column chromatography is the most effective method. A silica gel column using a gradient elution, for example starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the less polar desired product from the more polar colored impurities.[5][6]
-
Solution 3: Bisulfite Extraction: Aldehydes can be selectively separated from non-carbonyl impurities by forming a water-soluble bisulfite adduct.[7] The crude product is dissolved in a suitable solvent (like methanol) and shaken vigorously with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct moves to the aqueous layer, which can be separated. The aldehyde can then be regenerated by adding a base (like NaOH) or strong acid to the aqueous layer and extracting the pure aldehyde.[7] This is particularly useful for removing non-aldehydic colored impurities.
-
Question 4: I'm seeing multiple spots or streaking on my TLC plate after column chromatography. What went wrong?
Answer: This indicates poor separation, which can be due to several factors related to your column chromatography technique.
-
Improper Solvent System: The chosen eluent may be too polar, causing all compounds to move up the column too quickly (high Rf values) and co-elute. Conversely, if it's not polar enough, the compounds may stick to the top of the column.
-
Solution: Optimize your solvent system using TLC. Aim for an Rf value of ~0.3 for the desired compound. This typically provides the best separation. A common mobile phase for moderately polar compounds like this aldehyde is a mixture of hexane and ethyl acetate.[8]
-
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase. This leads to broad bands that overlap.
-
Solution: A general rule of thumb is to use a mass ratio of stationary phase (silica) to crude product of at least 30:1, and preferably 50:1 or more for difficult separations.
-
-
Poor Column Packing: Cracks, bubbles, or uneven packing of the silica gel create channels where the solvent and sample can flow through without proper interaction with the stationary phase, leading to poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry. Gently tap the column as you pack to settle the silica and remove any air bubbles. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.
-
-
Sample Insolubility: If the sample is not fully dissolved in the loading solvent or precipitates upon loading, it will not move through the column uniformly, resulting in streaking.
-
Solution: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Frequently Asked Questions (FAQs)
This section provides answers to general, yet crucial, questions regarding the purification of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
FAQ 1: What is the best initial purification strategy for this crude compound?
Answer: A two-step approach is often most effective. Start with recrystallization as a bulk purification step to remove major impurities. If the product is still not pure (e.g., colored or multiple spots on TLC), follow up with flash column chromatography over silica gel for fine purification.[5]
FAQ 2: How do I select an appropriate recrystallization solvent?
Answer: The principle of "like dissolves like" is a good starting point. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is a moderately polar molecule due to the hydroxyl, methoxy, and aldehyde groups.
-
Screening: Test the solubility of a small amount of your crude product in various common lab solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.[2]
-
Good Candidates: Alcohols like ethanol or ethanol/water mixtures are often effective for phenolic compounds.[1][2] A mixture of a more polar solvent like ethyl acetate with a non-polar solvent like hexanes can also be systematically tested to find the optimal ratio.
-
The Ideal Solvent: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.
Table 1: Solubility Characteristics of Aromatic Aldehydes in Common Solvents
| Solvent | Polarity | Typical Solubility Behavior for Phenolic Aldehydes |
| Water | High | Generally low, but increases with temperature. |
| Ethanol/Methanol | High | Often highly soluble; may require an anti-solvent (water). |
| Ethyl Acetate | Medium | Good solubility, often used in combination with hexanes. |
| Dichloromethane | Medium | High solubility, often used as a solvent for chromatography. |
| Toluene | Low | Moderate solubility at high temperatures. |
| Hexanes | Very Low | Typically insoluble; often used as an anti-solvent. |
FAQ 3: What are the recommended conditions for flash column chromatography?
Answer: For a moderately polar compound like 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, normal-phase chromatography is standard.[5]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.[9]
-
Mobile Phase (Eluent): A mixture of hexanes (or petroleum ether) and ethyl acetate is a versatile and effective eluent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., to 90:10, 80:20) to elute your compound. The optimal ratio should be determined by TLC beforehand.[8]
-
Detection: Monitor the column fractions using TLC. Spot each fraction on a TLC plate, elute, and visualize the spots under a UV lamp (254 nm). Combine the fractions that contain the pure product.
FAQ 4: Can I use distillation for purification?
Answer: While some aromatic aldehydes can be purified by distillation, it is generally not recommended for this compound.[10] Phenolic compounds, especially those with aldehyde groups, can be sensitive to high temperatures and may decompose or polymerize. Vacuum distillation can lower the boiling point, but recrystallization or chromatography are safer and more effective methods for this particular molecule.
FAQ 5: How do I confirm the purity of my final product?
Answer: A combination of methods should be used to confirm purity.
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. It's good practice to test this in more than one solvent system.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare your experimentally determined melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful tools. The spectrum should show clean peaks corresponding to all the protons in the molecule, with correct integration values and splitting patterns. The absence of impurity peaks is a strong indicator of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11]
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups (e.g., a broad O-H stretch for the phenol, a sharp C=O stretch for the aldehyde).
-
Diagrams and Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification technique.
Caption: A decision tree for purifying crude 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Diagram 2: Troubleshooting Workflow for Low Recrystallization Yield
This flowchart outlines the steps to diagnose and solve low yield issues during recrystallization.
Caption: A troubleshooting guide for low yield issues in recrystallization experiments.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
-
PubChem. (n.d.). 4-hydroxy-5-methoxy-2-methylbenzaldehyde. Retrieved from [Link]
- Phenomenex. (2025, December 12). Column Chromatography Guide.
-
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Lee, S. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (2015, July 22). Can anybody help with Aromatic aldehyde preparation (Duff Reaction)?. Retrieved from [Link]
- Lin, C.-H. et al. (n.d.). A Concise Route to 3-Hydroxy-4-Methoxy-5-Methylbenzaldehyde Derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of highly substituted benzaldehydes.
4-Hydroxy-5-methoxy-2-methylbenzaldehyde (also known as 6-methylvanillin) is a critical intermediate in the development of therapeutics, including ROMK and Trex1 inhibitors . However, synthesizing it directly from its precursor, 2-methoxy-5-methylphenol , often results in abysmal yields due to competing regiochemistry.
This guide is designed to troubleshoot your workflow, explain the mechanistic causality behind these failures, and provide a self-validating protocol to maximize your yield.
Part 1: Quantitative Strategy Comparison
Why is your current yield so low? The table below summarizes the quantitative data across different synthetic strategies. Direct formylation fails because the free phenolic hydroxyl group strongly directs electrophiles to the undesired ortho position.
| Synthesis Strategy | Reagents | Regioselectivity (Target Para : Undesired Ortho) | Typical Overall Yield | Mechanistic Causality / Primary Drawback |
| Direct Reimer-Tiemann | CHCl₃, NaOH, H₂O | < 1:9 | 5 - 15% | The phenoxide intermediate directs the dichlorocarbene strongly to the ortho position. High tar formation. |
| Direct Duff Reaction | HMTA, TFA or AcOH | < 1:10 | 10 - 20% | Hexamethylenetetramine (HMTA) coordinates directly to the free -OH, forcing ortho-substitution. |
| PFD Strategy (Recommended) | BnBr, then POCl₃/DMF, then H₂/Pd-C | > 20:1 | 65 - 80% | Protection-Formylation-Deprotection. Benzyl bulk blocks the ortho site; Vilsmeier reagent attacks para. |
Part 2: Workflow Visualization
Fig 1: Chemoselective workflow for para-formylation vs. direct ortho-formylation pathways.
Part 3: Troubleshooting FAQs
Q1: Why does direct formylation of 2-methoxy-5-methylphenol yield predominantly the wrong isomer? A1: This is a classic issue of heteroatom-directed electrophilic aromatic substitution. Direct formylation methods rely on the free phenolic hydroxyl group to coordinate with the reagents. This coordination directs the electrophile strongly to the adjacent ortho position (position 6), yielding 2-hydroxy-3-methoxy-6-methylbenzaldehyde instead of your target. To achieve para-selectivity (position 4), you must disrupt this coordination by masking the hydroxyl group .
Q2: How does the Benzyl Protection step solve the regioselectivity issue? A2: Converting the phenol to a benzyl ether achieves two critical mechanistic goals. First, it eliminates the coordinating proton, preventing reagent tethering. Second, the bulky benzyl group creates significant steric hindrance at the ortho position. During the subsequent Vilsmeier-Haack reaction, the bulky chloromethyleneiminium electrophile is forced to attack the less hindered, electron-rich para position, drastically improving the yield of the correct regioisomer.
Q3: My Vilsmeier-Haack reaction stalls at 60% conversion. How do I drive it to completion? A3: Stalling usually occurs due to the thermal degradation of the Vilsmeier reagent before it can react. The chloromethyleneiminium ion must be formed strictly at 0 °C by adding POCl₃ dropwise to DMF. If the temperature spikes, the reagent decomposes into inactive species. Furthermore, the final hydrolysis step requires heating (e.g., 60 °C with aqueous sodium acetate) to fully convert the stable iminium intermediate into the free aldehyde.
Q4: How do I prevent the aldehyde from reducing to an alcohol during the final debenzylation step? A4: Palladium-catalyzed hydrogenolysis of a benzyl ether in the presence of an aldehyde is a major chemoselectivity challenge. If left unchecked, Pd/C will over-reduce the aldehyde. To prevent this, you must use a catalyst poison such as ethylenediamine. The amine preferentially binds to the most active catalytic sites responsible for carbonyl reduction, deactivating them while allowing the hydrogenolysis of the benzylic C-O bond to proceed smoothly.
Part 4: Self-Validating Experimental Protocols
Follow this step-by-step Standard Operating Procedure (SOP) to execute the PFD strategy. Each step includes a validation checkpoint to ensure systemic integrity before proceeding.
Step 1: Benzyl Protection
-
Dissolve 2-methoxy-5-methylphenol (1.0 eq) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to form the phenoxide.
-
Add Benzyl Bromide (1.1 eq) dropwise. Heat the mixture to 60 °C for 4 hours.
-
Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The starting phenol stains instantly with KMnO₄. The successful benzyl ether intermediate will show strong UV absorbance but will not stain with KMnO₄. Do not proceed if the phenol spot remains.
Step 2: Vilsmeier-Haack Formylation
-
In a dry flask under N₂, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add POCl₃ (1.5 eq) dropwise over 20 minutes. Stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the benzyl ether from Step 1 in a minimal amount of DMF and add it dropwise to the complex at 0 °C.
-
Warm the reaction to 80 °C and stir for 12 hours.
-
Cool to room temperature and pour into a saturated aqueous Sodium Acetate solution. Heat to 60 °C for 1 hour to hydrolyze the iminium salt. Extract with EtOAc.
-
Validation Checkpoint: Quench a 50 µL aliquot in 1 mL saturated NaOAc, extract, and run TLC. The appearance of a highly UV-active spot with a lower Rf than the starting material confirms aldehyde formation.
Step 3: Chemoselective Hydrogenolysis
-
Dissolve the protected aldehyde from Step 2 in EtOAc (0.1 M).
-
Add 5% Pd/C (10% w/w) and Ethylenediamine (0.05 eq as a catalyst poison).
-
Purge the flask with N₂, then introduce H₂ via a balloon (strictly 1 atm).
-
Stir vigorously at room temperature for 4-6 hours. Monitor closely.
-
Filter through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify via flash chromatography if necessary.
-
Validation Checkpoint: Analyze via ¹H-NMR. The complete disappearance of the benzylic -CH₂- singlet (~5.1 ppm) and the retention of the aldehyde proton singlet (~10.2 ppm) validates successful chemoselective deprotection, yielding pure 4-hydroxy-5-methoxy-2-methylbenzaldehyde.
References
- World Intellectual Property Organization. "WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel". Google Patents.
- World Intellectual Property Organization. "WO2021263079A1 - Trex1 inhibitors and uses thereof". Google Patents.
-
National Center for Biotechnology Information. "4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283". PubChem Database. URL:[Link]
Understanding the degradation pathways of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working with 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS No. 42044-81-5)[1]. Understanding the stability and degradation profile of this aromatic aldehyde is critical for ensuring experimental reproducibility, developing stable formulations, and meeting regulatory requirements. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered during its handling and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Q1: What are the primary factors influencing the stability of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde?
A1: The stability of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is primarily influenced by its chemical structure, which features a reactive aldehyde group and an electron-rich aromatic ring. The main factors promoting degradation are:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, converting it to the corresponding carboxylic acid (4-Hydroxy-5-methoxy-2-methylbenzoic acid). This is the most common degradation pathway for aromatic aldehydes and is accelerated by exposure to atmospheric oxygen, heat, and light.[2]
-
Light Exposure (Photodegradation): Aromatic aldehydes can undergo photodegradation upon exposure to UV light, which can catalyze oxidation or lead to the formation of other photolytic products.[2][3]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and other potential degradation pathways.[2][3] For this reason, storage in a cool environment is recommended.
-
pH: The compound's stability can be compromised in both strongly acidic and basic conditions, which can catalyze hydrolysis or other reactions.[3]
Q2: What are the predicted major degradation products I should be looking for?
A2: Based on the compound's structure and the known reactivity of analogous aromatic aldehydes, the primary degradation product is the carboxylic acid formed via oxidation of the aldehyde group. During forced degradation studies, other minor degradants could potentially form through pathways like dimerization, polymerization, or photolytic cleavage of the aromatic ring under harsh UV exposure.[2][4] The primary expected product is:
-
4-Hydroxy-5-methoxy-2-methylbenzoic acid: This product is more polar than the parent aldehyde and will therefore have a shorter retention time in a standard reversed-phase HPLC analysis.
Q3: I'm seeing unexpected peaks in my HPLC chromatogram. What is the likely cause?
A3: Unexpected peaks are almost always indicative of degradation or contamination.[3]
-
Degradation: If the sample has been stored for an extended period, was dissolved in a reactive solvent, or was exposed to light or heat, the new peaks are likely degradation products. Compare the chromatogram to that of a freshly prepared standard to confirm.
-
Contamination: Contamination can arise from several sources:
-
Solvents: Ensure you are using high-purity, HPLC-grade solvents.
-
Sample Vials: Studies have shown that some plastic containers, such as polypropylene microtubes, can leach contaminants that appear as aldehyde-like peaks in HPLC analysis. It is highly recommended to use borosilicate glass vials for preparing and storing solutions of aldehydes.[5]
-
System Contamination: Ghost peaks can result from carryover from a previous injection or a contaminated mobile phase.[6]
-
Q4: How should I properly store the solid compound and its solutions to minimize degradation?
A4: Proper storage is essential to maintain the integrity of the compound.
-
Solid Compound: Store 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in a tightly sealed, opaque container in a cool, dry, and well-ventilated place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxygen and moisture.[2][7]
-
Solutions: Solutions are far more susceptible to degradation than the solid material.
Section 2: Troubleshooting and Issue Resolution
This guide provides solutions to specific problems encountered during the analysis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Rapid loss of parent compound peak area in freshly prepared solutions. | 1. Oxidative Degradation: The aldehyde is rapidly oxidizing to the carboxylic acid upon exposure to dissolved oxygen in the solvent.[2] 2. Photodegradation: The solution is being exposed to ambient or UV light.[2] | 1. Use Degassed Solvents: Sparge your mobile phase and sample diluent with helium or sonicate under vacuum to remove dissolved oxygen. 2. Work Under Inert Atmosphere: If the compound is exceptionally sensitive, prepare samples in a glovebox or under a stream of nitrogen/argon.[8] 3. Protect from Light: Use amber vials and cover the autosampler tray to minimize light exposure.[3] |
| Appearance of a new, more polar peak (shorter retention time in RP-HPLC). | 1. Oxidation to Carboxylic Acid: This is the most probable degradation pathway, resulting in the more polar 4-Hydroxy-5-methoxy-2-methylbenzoic acid.[2][9] | 1. Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the oxidized product (M+16). 2. Perform Forced Oxidation: Intentionally degrade a sample with a mild oxidizing agent like 3% hydrogen peroxide. If the new peak increases significantly, it confirms its identity as the oxidation product.[3] |
| Irreproducible results and shifting HPLC retention times. | 1. Column Equilibration: The HPLC column is not fully equilibrated with the mobile phase, a common issue when using buffers or ion-pairing agents.[6] 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic component). 3. Temperature Fluctuations: The column temperature is not stable, affecting retention. 4. System Leaks: A leak in the HPLC system will cause pressure fluctuations and shifting retention times.[10] | 1. Ensure Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. Check Mobile Phase: Keep mobile phase bottles capped and prepare fresh mobile phase daily. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for consistent results.[11] 4. Inspect for Leaks: Check all fittings for salt buildup or drips, especially around the pump heads and injector.[10] |
| Significant peak tailing in HPLC chromatograms. | 1. Secondary Silanol Interactions: The phenolic hydroxyl group on the molecule is interacting with active sites on the silica-based C18 column. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10] | 1. Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the hydroxyl group and minimize tailing. 2. Reduce Injection Mass: Dilute the sample and reinject. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible.[6] |
Section 3: Key Experimental Protocols
These protocols provide a starting point for reliable analysis. Method optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This method is designed to separate the parent compound from its primary oxidative degradant.
-
Instrumentation and Columns:
-
HPLC system with UV/DAD detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: Return to 10% B
-
19-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: Monitor at the λmax of the compound (determine experimentally, likely around 254-310 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in acetonitrile or methanol at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration (e.g., 25-50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of an analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions (Perform each in parallel with a control sample protected from stress):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 8 hours.[3]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 4 hours.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[3][12]
-
Thermal Degradation: Store a vial of the stock solution in an oven at 80 °C for 48 hours.[3]
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
-
Sample Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base-hydrolyzed samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples and a control sample (unstressed stock solution stored at 4°C in the dark) to the working concentration using the mobile phase.
-
Analyze all samples using the HPLC method described in Protocol 1.
-
-
Data Evaluation:
-
Assess peak purity of the parent compound peak in all chromatograms to ensure no co-elution of degradants.[13]
-
Calculate the percentage of degradation in each condition.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks.
-
Section 4: Data Interpretation and Visualization
Predicted Degradation Pathways Diagram
Caption: Predicted primary degradation pathways for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Forced Degradation Study Workflow
Caption: Standard workflow for conducting a forced degradation study.
References
- Allan Chemical Corporation. (2025, October 23).
- Benchchem. (2025).
- Benchchem. (2025).
- Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubMed. (2013, May 15).
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- CORE. (n.d.).
- Shemesh, T., Karschimkus, C., & Rowley, K. G. (2005). Contamination in HPLC quantified benzaldehyde is from polypropylene microtubes.
- ResearchGate. (2025, August 7).
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Analysis of Benzaldehyde Sodium Bisulfite.
- Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Xie, M., et al. (2014). Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere catalyst under visible ligh. Chemical Engineering Journal, 245, 107–116.
- Fisher Scientific. (2010, October 18).
- Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
- IJMR. (2021, November 15).
- Science.gov. (n.d.).
- PubChem. (n.d.). 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
- Wiley Online Library. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxy-5-methylbenzaldehyde | 32263-14-2.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- Chemsrc. (2025, October 9). 4-hydroxy-5-methoxy-2-methylbenzaldehyde | CAS#:42044-81-5.
- ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
- Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-.
- Benchchem. (n.d.). Comparative Guide to Analytical Methods for 2-Hydroxy-4-methylbenzaldehyde.
- Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
- Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- The Hive. (n.d.).
- SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
- ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
- precisionFDA. (n.d.). 2-HYDROXY-5-METHOXYBENZALDEHYDE.
- Journal of Chemical Technology and Metallurgy. (2017, July 23).
Sources
- 1. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Health effect of volatile aldehyde compounds in photocatalytic oxidation of aromatics compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contamination in HPLC quantified benzaldehyde is from polypropylene microtubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jackwestin.com [jackwestin.com]
- 10. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. onyxipca.com [onyxipca.com]
Technical Support Center: Purification & Troubleshooting for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most complex purification challenges associated with 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS: 42044-81-5).
This compound is a highly valuable building block in pharmaceutical development, prominently featured in the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors [1] and Three Prime Repair Exonuclease 1 (TREX1) inhibitors [2]. However, its unique combination of an electron-rich phenolic ring and a reactive formyl group presents specific isolation challenges. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity recovery.
Chemical & Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical parameters of the target compound and its common synthesis byproducts. The table below summarizes the quantitative data and structural distinctions that dictate our purification strategy.
| Compound / Impurity Type | Representative Structure | Molecular Weight | Predicted pKa | Physicochemical Distinction |
| Target Product | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | 166.17 g/mol | ~7.91 [3] | Contains both a weakly acidic phenol and a reactive aldehyde group. |
| Over-oxidation Product | 4-Hydroxy-5-methoxy-2-methylbenzoic acid | 182.17 g/mol | ~4.00 | Highly acidic carboxylic acid; lacks electrophilic aldehyde reactivity. |
| Unreacted Starting Material | 2-Methoxy-5-methylphenol | 138.16 g/mol | ~10.20 | Neutral/weakly acidic phenol; cannot undergo nucleophilic addition. |
| Regioisomers | 2-Hydroxy-5-methoxy-4-methylbenzaldehyde | 166.17 g/mol | ~7.50 | Identical functional groups; requires chromatographic or crystallization separation. |
Troubleshooting & FAQs
Q: I attempted to remove carboxylic acid impurities using a standard saturated NaHCO₃ wash, but my yield of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde dropped significantly. What happened? A: You encountered a classic separation trap. While NaHCO₃ (pH ~8.3) is typically used to extract carboxylic acids (pKa ~4) away from neutral organic compounds, 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is not neutral. The electron-withdrawing formyl group increases the acidity of the phenolic hydroxyl, resulting in a predicted pKa of approximately 7.91[3]. At pH 8.3, a significant fraction of your target aldehyde is deprotonated into its water-soluble phenoxide form and lost to the aqueous layer. Actionable Solution: Abandon acid-base extraction for this specific compound. Rely instead on chemoselective sodium bisulfite adduct formation.
Q: My crude mixture contains unreacted 2-methoxy-5-methylphenol. Since both the product and impurity have phenolic groups, how can I orthogonally separate them? A: Exploit the reactivity of the formyl group. By treating the crude organic mixture with saturated aqueous sodium bisulfite (NaHSO₃), the unhindered aldehyde undergoes nucleophilic addition to form an α -hydroxy sulfonate salt [4]. This adduct is highly polar and will either precipitate as a solid or partition entirely into the aqueous phase. The unreacted phenol lacks an aldehyde group, remains uncharged, and stays in the organic phase to be discarded.
Q: When recovering the aldehyde from the bisulfite adduct, I notice discoloration and degradation. How can I prevent this? A: Adduct hydrolysis is an equilibrium process. Harsh basic conditions (e.g., strong NaOH) can trigger aldol condensation or oxidative quinone formation of the electron-rich phenol. Actionable Solution: Use a mild base like 10% sodium carbonate (Na₂CO₃) to shift the equilibrium back to the free aldehyde. Crucially, perform the hydrolysis in a biphasic system (e.g., Water/Ethyl Acetate). This ensures the free aldehyde is immediately extracted into the organic phase as it forms, protecting it from aqueous side reactions.
Validated Experimental Protocol: Chemoselective Bisulfite Purification
This protocol utilizes a self-validating system: the physical state changes (precipitation and phase dissolution) act as real-time indicators of reaction success, while TLC tracking ensures complete mass transfer.
Step 1: Adduct Formation
-
Dissolve the crude 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in a minimal volume of a water-immiscible solvent (e.g., Ethyl Acetate).
-
Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Stir vigorously at room temperature for 1–2 hours.
-
Causality: Vigorous stirring is required to overcome the biphasic mass transfer barrier, allowing the nucleophilic bisulfite to attack the aldehyde at the solvent interface.
-
-
Self-Validation: A white crystalline α -hydroxy sulfonate adduct will precipitate, or a dense aqueous layer will form. Spot the upper organic layer on a TLC plate; the complete disappearance of the target aldehyde spot confirms 100% conversion.
Step 2: Phase Separation and Washing
-
If a precipitate forms, filter the solid via vacuum filtration and wash with cold Ethyl Acetate to remove lipophilic impurities (e.g., unreacted phenols, over-oxidized acids).
-
If no precipitate forms, separate the aqueous layer using a separatory funnel and wash it twice with fresh Ethyl Acetate. Discard the organic layers.
Step 3: Adduct Hydrolysis and Recovery
-
Suspend the purified solid adduct (or the isolated aqueous layer) in a biphasic mixture of Ethyl Acetate and 10% aqueous Na₂CO₃.
-
Stir vigorously until the solid completely dissolves and gas evolution (if any) ceases.
-
Causality: The mild base perturbs the thermodynamic equilibrium, consuming the bisulfite and regenerating the free aldehyde, which immediately partitions into the protective Ethyl Acetate layer.
-
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
Purification Workflow Visualization
Fig 1. Chemoselective bisulfite purification workflow for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde.
References
- Title: Inhibitors of the renal outer medullary potassium channel (WO2010129379A1)
- Title: Trex1 inhibitors and uses thereof (WO2021263079A1)
-
Title: 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CID 23424283) Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]
- Title: A kind of method utilizing aldehyde sodium bisulfite adduct to prepare 4-aryl-NH-1,2,3-triazole (CN106146417A)
Technical Support Center: Troubleshooting NMR Spectra of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (a highly substituted vanillin derivative). Because of its unique functional groups—an oxidizable aldehyde, an exchangeable hydroxyl, and multiple quaternary carbons—this compound is highly susceptible to specific Nuclear Magnetic Resonance (NMR) artifacts.
This document synthesizes field-proven troubleshooting strategies, explaining the causality behind each artifact and providing self-validating protocols to ensure scientific integrity.
Part 1: Quantitative Baseline Data
Before diagnosing artifacts, you must establish the expected spectral baseline. The table below summarizes the theoretical 1 H NMR profile of pure 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in non-polar deuterated solvents (e.g., CDCl 3 ). The aldehyde proton is strongly deshielded by the electronegative oxygen atom, shifting it significantly downfield[1].
| Nucleus | Functional Group | Expected Shift (ppm) | Multiplicity | Integration |
| 1 H | Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H |
| 1 H | Aromatic (C6) | ~7.2 – 7.4 | Singlet (s) | 1H |
| 1 H | Aromatic (C3) | ~6.5 – 6.8 | Singlet (s) | 1H |
| 1 H | Hydroxyl (-OH) | ~5.5 – 6.5 | Broad Singlet (br s) | 1H |
| 1 H | Methoxy (-OCH 3 ) | ~3.8 – 3.9 | Singlet (s) | 3H |
| 1 H | Methyl (-CH 3 ) | ~2.3 – 2.6 | Singlet (s) | 3H |
(Note: Aromatic protons at C3 and C6 are para to each other, resulting in two distinct singlets due to negligible para-coupling).
Part 2: Frequently Asked Questions & Troubleshooting (FAQs)
Q1: Why is there a broad "ghost" peak around 12.0 ppm, and why are my aromatic signals shifting?
The Causality: This is a classic chemical artifact caused by autoxidation . Benzaldehyde derivatives are highly susceptible to oxidation when exposed to atmospheric oxygen or light, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH)[2]. The broad peak at ~12.0 ppm is the highly deshielded carboxylic acid proton. Because the -COOH group has a different electron-withdrawing capacity than the -CHO group, the local magnetic environment of the aromatic ring changes, causing the C3 and C6 protons to shift from their baseline positions. The Solution: See Protocol 1 below for anaerobic sample preparation.
Q2: Why is the baseline of my spectrum severely distorted ("rolling"), and why do my peaks have "wiggles" at the base?
The Causality: This is an instrumental artifact caused by Receiver Gain (RG) compression and FID truncation . If your sample is highly concentrated, the initial high-intensity data points of the Free Induction Decay (FID) exceed the linear range of the Analog-to-Digital Converter (ADC), causing the signal to clip[3],[4]. The "wiggles" (sinc-function artifacts) occur when the acquisition time (AQ) is too short, truncating the FID before it fully decays to thermal equilibrium[3]. The Solution: Reduce the receiver gain manually to ~75-80% of the maximum limit before clipping occurs[4]. Alternatively, lower the tip angle (e.g., to 30°) to limit the amount of signal hitting the detector[5]. Ensure your acquisition time is set to at least 2–4 seconds.
Q3: Why are the quaternary carbon signals (C1, C2, C4, C5) missing or extremely weak in my 13 C NMR spectrum?
The Causality: Quaternary carbons lack directly attached protons. As a result, they cannot undergo efficient dipole-dipole relaxation, leading to exceptionally long spin-lattice ( T1 ) relaxation times (often tens or hundreds of seconds),[6]. Furthermore, they do not benefit significantly from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled 13 C acquisitions[7]. If your inter-pulse delay ( D1 ) is shorter than 5×T1 , these carbons become saturated and disappear into the baseline noise. The Solution: See Protocol 2 below for optimizing 13 C acquisition parameters.
Q4: Why does the hydroxyl (-OH) proton shift vary wildly between 5.0 and 9.0 ppm across different samples?
The Causality: The chemical shift of the -OH proton is highly dependent on intermolecular hydrogen bonding, which is dictated by sample concentration, temperature, and solvent choice. In dilute CDCl 3 , hydrogen bonding is minimal, and the peak appears upfield. In highly concentrated samples or hydrogen-bonding solvents (like DMSO- d6 ), the proton becomes highly deshielded and shifts drastically downfield. Trace water in the solvent can also cause chemical exchange, broadening the peak.
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Mitigating Aldehyde Autoxidation During Sample Prep
This protocol creates a self-validating system to ensure the structural integrity of the benzaldehyde derivative prior to scanning.
-
Solvent Preparation: Use freshly opened, anhydrous deuterated solvent (e.g., CDCl 3 stored over silver foil to scavenge radical initiators).
-
Atmospheric Control: Purge the empty NMR tube with a gentle stream of inert gas (Argon or N 2 ) for 30 seconds.
-
Dissolution: Dissolve exactly 10–15 mg of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in 0.6 mL of the prepared solvent.
-
Sealing: Transfer the solution to the purged NMR tube, cap it immediately, and seal the cap tightly with Parafilm.
-
Validation: Acquire the 1 H spectrum within 2 hours of preparation. The absence of a peak at 12.0 ppm validates the protocol's success.
Protocol 2: Optimizing 13 C Acquisition for Quaternary Carbons
This workflow forces the spectrometer to account for long T1 relaxation times without requiring hundreds of hours of scan time.
-
Pulse Calibration: Set the spectrometer frequency to the 13 C nucleus and adjust the pulse width (pw) to a 30° flip angle (rather than the standard 90°). This prevents complete saturation of the quaternary carbons[7].
-
Relaxation Delay: Increase the relaxation delay (D1) to a minimum of 3.0 to 5.0 seconds to allow slowly relaxing nuclei to return to equilibrium[7].
-
Signal Averaging: Increase the number of scans (NS) to ≥512 to artificially boost the Signal-to-Noise Ratio (SNR).
-
Chemical Intervention (Optional): If signals remain weak, add 0.05 M of a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (Cr(acac) 3 ). This provides an alternative relaxation pathway, drastically shortening the T1 of all carbons[7],[6].
Part 4: NMR Troubleshooting Workflow Visualization
Diagnostic workflow for identifying and resolving common NMR artifacts in benzaldehyde derivatives.
Part 5: References
-
[3] Common problems and artifacts encountered in solution‐state NMR experiments. wpmucdn.com. URL:
-
[5] 5) Common Problems | SDSU NMR Facility – Department of Chemistry. sdsu.edu. URL:
-
[2] Rapid NMR screening of total aldehydes to detect oxidative rancidity in vegetable oils and decorative cosmetics. researchgate.net. URL:
-
[1] proton 1H NMR spectrum of benzaldehyde C6H5CHO. docbrown.info. URL:
-
[4] A quick diagnostic test for NMR receiver gain compression. nih.gov. URL:
-
[7] Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide. benchchem.com. URL:
-
NMR Relaxation. huji.ac.il. URL:
-
[6] Basic NMR Concepts:: T1 relaxation times. bu.edu. URL:
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. A quick diagnostic test for NMR receiver gain compression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, serving as a foundational template for the development of novel therapeutic agents. Among its numerous derivatives, 4-Hydroxy-5-methoxy-2-methylbenzaldehyde has emerged as a compound of interest, demonstrating a spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, offering a technical narrative grounded in experimental data to inform future drug discovery endeavors. Our exploration will focus on key modifications to the parent molecule and their impact on antimicrobial, anti-inflammatory, and antioxidant activities, providing a logical framework for rational drug design.
The Core Scaffold: 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
The 4-Hydroxy-5-methoxy-2-methylbenzaldehyde molecule possesses several key functional groups that contribute to its inherent biological activity and offer sites for chemical modification: a phenolic hydroxyl group, a methoxy group, a methyl group, and an aldehyde functionality.[1] The interplay of these groups dictates the molecule's electronic and steric properties, influencing its interaction with biological targets. Understanding the contribution of each component is paramount to elucidating the SAR of its analogs.
Structure-Activity Relationship Analysis: A Comparative Overview
The strategic modification of the 4-Hydroxy-5-methoxy-2-methylbenzaldehyde scaffold has yielded a wealth of SAR data. The following sections dissect these relationships based on the type of biological activity observed.
Antimicrobial Activity
The quest for novel antimicrobial agents has led to the exploration of various benzaldehyde derivatives. For analogs of our core scaffold, several structural features have been identified as critical for modulating antibacterial and antifungal efficacy.
Key SAR Insights for Antimicrobial Activity:
-
The Aldehyde and Hydroxyl Groups: The presence of both the aldehyde and a phenolic hydroxyl group is often crucial for antimicrobial activity. The hydroxyl group, in particular, has been shown to be important for the antimicrobial efficacy of aroyl hydrazones derived from a similar scaffold, 4-hydroxy-3-methoxy-benzaldehyde.[2] This suggests that the hydrogen-bonding capability of the hydroxyl group may be involved in target binding.
-
Aroyl Hydrazone Formation: Conversion of the aldehyde to an aroyl hydrazone has been demonstrated as an effective strategy to enhance antimicrobial activity. These derivatives of 4-hydroxy-3-methoxy-benzaldehyde exhibited greater activity than their parent hydrazides.[2]
-
Halogenation: The introduction of a halogen atom, such as bromine, onto the aromatic ring can significantly influence antimicrobial potential. While direct studies on our core molecule are limited, the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde highlights a feasible synthetic route for such modifications.[3] In broader studies of pyrazoline derivatives, the presence of chloro and bromo substituents has been shown to increase antimicrobial activity, likely due to their lipophilic nature enhancing membrane permeability.[4]
-
Ether Linkages: Conversely, the formation of a phenacyloxy ether at the 4-hydroxyl position in 4-hydroxy-benzaldehyde and 4-hydroxy-3-methoxy-benzaldehyde derivatives resulted in a loss of antibacterial activity. This indicates that masking the phenolic hydroxyl group can be detrimental to antimicrobial effects, possibly by preventing key interactions with microbial targets.
Table 1: Comparative Antimicrobial Activity of Benzaldehyde Analogs
| Compound ID | R1 | R2 | R3 | R4 | Modification from Core | General Antimicrobial Activity Trend | Reference(s) |
| Core | H | OH | OCH₃ | CH₃ | - | Baseline | - |
| Analog 1 | H | OH | OCH₃ | CH₃ | Aldehyde -> Aroyl Hydrazone | Increased | [2] |
| Analog 2 | Br | OH | OCH₃ | H | Bromination at C2, removal of C2-methyl | Potentially Increased (based on related compounds) | [3][4] |
| Analog 3 | H | O-phenacyl | OCH₃ | H | Etherification of hydroxyl, removal of C2-methyl | Decreased/Inactive |
Note: This table is a representative summary based on available data for the core molecule and closely related analogs. Direct comparative data for all listed modifications on the 4-Hydroxy-5-methoxy-2-methylbenzaldehyde scaffold is not available and is inferred from the cited literature.
Anti-inflammatory Activity
Inflammation is a complex biological response, and the search for potent anti-inflammatory agents is a continuous effort. Benzaldehyde derivatives have shown promise in modulating key inflammatory pathways.
Key SAR Insights for Anti-inflammatory Activity:
-
Bromination at C2: The analog, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has demonstrated significant anti-inflammatory effects.[5][6] It was found to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]
-
Mechanism of Action: The anti-inflammatory activity of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is attributed to its ability to block the NF-κB and MAPK signaling pathways.[5] Specifically, it inhibits the phosphorylation of ERK and JNK.[5] This provides a clear mechanistic basis for the observed activity and suggests that electron-withdrawing groups at the C2 position may be favorable.
-
The Role of the Hydroxyl Group: The parent molecule, 4-hydroxybenzaldehyde, also exhibits anti-inflammatory properties by suppressing iNOS and COX-2 induction.[7][8][9] This underscores the importance of the phenolic hydroxyl group for this activity.
Table 2: Comparative Anti-inflammatory Activity of Benzaldehyde Analogs
| Compound ID | R1 | R2 | R3 | R4 | Key Anti-inflammatory Effect | Reference(s) |
| Analog 4 | Br | OH | OCH₃ | H | Inhibition of NO, PGE2, iNOS, COX-2; Blocks NF-κB and MAPK pathways | [5][6] |
| Analog 5 | H | OH | H | H | Inhibition of NO, iNOS, COX-2 | [7][8][9] |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-established, and derivatives of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde are no exception. Their ability to scavenge free radicals is a key aspect of their biological profile.
Key SAR Insights for Antioxidant Activity:
-
Phenolic Hydroxyl Group: The primary determinant of antioxidant activity in this class of compounds is the phenolic hydroxyl group. This group can donate a hydrogen atom to neutralize free radicals. Studies on various 2-methoxyphenol derivatives confirm the crucial role of this moiety in their antioxidant capacity.[10]
-
Methoxy Group: The presence of a methoxy group ortho to the hydroxyl group, as seen in the core scaffold, can enhance antioxidant activity. This is attributed to the electron-donating nature of the methoxy group, which can stabilize the resulting phenoxyl radical.
-
Substitution Pattern: The overall substitution pattern on the aromatic ring influences the antioxidant potential. For instance, in a study of 2'-aminochalcones, a derivative with two hydroxyl groups in adjacent meta and para positions exhibited stronger antioxidant activity than other derivatives, highlighting the importance of the number and position of hydroxyl groups.[11]
Experimental Protocols
To facilitate further research and validation of the SAR findings discussed, detailed protocols for the synthesis of a key analog and a representative biological assay are provided below.
Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde
This protocol is based on the synthesis of halogenated benzaldehyde derivatives.[3]
Materials:
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (1 equivalent) in CCl₄ or CH₃CN in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, 10% Na₂SO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is adapted from studies evaluating the anti-inflammatory effects of benzaldehyde derivatives.[5][7][9]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compounds (analogs of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm using a spectrophotometer. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration.
Visualizing Structure-Activity Relationships and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key SAR insights and experimental workflows.
Key SAR Modifications for Enhanced Biological Activity
Caption: Key structural modifications influencing the biological activity of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde analogs.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde analogs.
Conclusion and Future Directions
The structure-activity relationship studies of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde and its analogs reveal a rich field for the development of novel therapeutic agents. The strategic modification of its functional groups has been shown to significantly impact its antimicrobial, anti-inflammatory, and antioxidant properties. Key takeaways include the importance of the phenolic hydroxyl group for most activities, the potential of halogenation to enhance anti-inflammatory effects, and the utility of converting the aldehyde to a hydrazone to boost antimicrobial potency.
Future research should focus on a more systematic exploration of substitutions on the aromatic ring to build a comprehensive SAR library. The synthesis and evaluation of a wider range of halogenated and alkylated analogs, as well as derivatives with different heterocyclic moieties in place of the aldehyde, could yield compounds with improved potency and selectivity. Furthermore, in vivo studies are warranted for the most promising candidates identified from in vitro screens to validate their therapeutic potential. This guide serves as a foundational resource to inform and inspire these future drug discovery efforts.
References
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde. PubChem. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
-
Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. KoreaScience. [Link]
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Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics. [Link]
-
2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. SciSpace. [Link]
-
Structure–activity relationships of 2–methylbenzaldehyde analogues. ResearchGate. [Link]
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Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. [Link]
- Process for the production of 4-hydroxybenzaldehyde derivatives.
-
Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone. SCIRP. [Link]
-
2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd. [Link]
-
Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]
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Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]
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Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC. [Link]
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Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5. soachim. [Link]
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(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]
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A Comparative Guide to Validating an Analytical Method for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical development. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, a substituted benzaldehyde with potential therapeutic applications. The focus is to provide not just protocols, but the scientific rationale behind the choice of methodology, sample preparation, and validation parameters, ensuring robust and reliable data generation.
The inherent reactivity of the aldehyde functional group presents unique challenges in bioanalysis, particularly concerning stability and potential interactions with matrix components.[1] Therefore, the choice of analytical technique is paramount. This guide will compare two of the most powerful and widely used techniques in modern bioanalytical laboratories: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), including a derivatization-based approach, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The validation frameworks discussed are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure that the methods are fit for their intended purpose.[2][3]
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The selection between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and reliability.[4] For a molecule like 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, which possesses a chromophore, direct UV detection is feasible. However, to enhance sensitivity and selectivity, especially at low concentrations in a complex matrix, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common and effective strategy.[5][6][7][8][9] The resulting hydrazone has a high molar absorptivity, shifting the detection wavelength to a region with less interference.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity and high-selectivity bioanalysis.[3] It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This allows for the precise measurement of the analyte and its fragments, virtually eliminating matrix interference. For aldehydes, which can be challenging to ionize efficiently, derivatization can also be employed to introduce a readily ionizable group, thereby improving signal intensity.[3]
The following sections will detail the experimental protocols and expected performance of these two analytical approaches.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section is divided into two approaches: direct analysis and analysis following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Sample Preparation: Protein Precipitation
For complex matrices such as plasma or serum, the removal of high-abundance proteins is a critical first step to prevent column fouling and reduce matrix effects. Protein precipitation is a simple and effective method.[1]
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis (for direct HPLC-UV) or for the subsequent derivatization step.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the preferred choice for quantifying low levels of analytes in complex biological matrices. The following protocol is adapted from a validated method for vanillin, a structurally similar compound. [3][10][11][12]
Sample Preparation
The same protein precipitation protocol as described for the HPLC-UV method can be used for sample preparation prior to LC-MS/MS analysis.
LC-MS/MS Method
Experimental Protocol: LC-MS/MS
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm). [3]* Mobile Phase: Isocratic mixture of acetonitrile and 0.5% formic acid in water (75:25 v/v). [3]* Flow Rate: 0.5 mL/min. [3]* Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: These would need to be optimized for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. A starting point would be to monitor the transition from the protonated molecule [M+H]+ to a characteristic product ion. For a related compound like vanillin (m/z 153), a transition to m/z 93 has been used. [12]* Source Parameters: To be optimized for the specific instrument, but typical values would include a capillary voltage of ~3.5 kV and a source temperature of ~450°C. [10]
Part 3: Method Validation and Performance Comparison
A validated analytical method provides a high degree of assurance that it will consistently produce a result that meets its predetermined specifications and quality attributes. The following tables summarize the expected performance characteristics for the described methods, based on data for structurally similar compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV (Direct) | HPLC-UV (with DNPH Derivatization) | LC-MS/MS |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; derivatization and detection at a specific wavelength improves specificity. | Very High; based on precursor/product ion transitions. |
| Sensitivity (LLOQ) | ~100-500 ng/mL | ~10-50 ng/mL | ~1-10 ng/mL [3] |
| Linearity (R²) | >0.99 | >0.99 | >0.999 [10] |
| Throughput | High | Moderate (derivatization step adds time) | High |
| Cost | Low | Low-Moderate | High |
| Robustness | High | Moderate (derivatization can introduce variability) | High |
Table 2: Typical Validation Parameters for an LC-MS/MS Method for a Vanillin Analog in Plasma [3]
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Typical Performance |
|---|---|---|
| Linearity | R² ≥ 0.99 | 10-10,000 ng/mL, R² > 0.99 |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | 7.0 - 10.7% |
| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | 0.1 - 8.0% |
| Inter-day Precision (%CV) | ≤15% | <10% |
| Inter-day Accuracy (% Bias) | ±15% | <10% |
| Recovery | Consistent and reproducible | >87% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | No significant effect observed |
| Stability (Freeze-thaw, Bench-top) | % a change within ±15% | Stable |
Conclusion and Recommendations
The choice of an analytical method for the quantification of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde in complex matrices is a critical decision that should be guided by the specific requirements of the study.
-
HPLC-UV (Direct) is a suitable method for applications where the expected analyte concentrations are high and the sample matrix is relatively simple. Its low cost and robustness are significant advantages.
-
HPLC-UV with DNPH Derivatization offers a substantial improvement in sensitivity and selectivity over the direct method. It is a cost-effective alternative to LC-MS/MS when high sensitivity is required but mass spectrometry is not available.
-
LC-MS/MS is the unequivocal choice for regulated bioanalysis and for studies requiring the highest levels of sensitivity and selectivity. Its ability to minimize matrix effects and provide unambiguous identification makes it the most reliable method for obtaining high-quality pharmacokinetic and toxicokinetic data.
Ultimately, the method chosen must be rigorously validated to demonstrate its suitability for the intended purpose, ensuring the integrity and reliability of the data generated in support of research and drug development programs.
References
- Li, H., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Beaudry, F., et al. (2007). Development of a LC-ESI/MS/MS Assay for the Quantification of Vanillin Using a Simple Off-Line Dansyl Chloride Derivatization Reaction to Enhance Signal Intensity.
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Perez, H. L., & Andonian, C. (2022). A novel approach for the bioanalysis of short-lived aldehydes. Bioanalysis, 14(20), 1317-1326.
- Tešević, V., et al. (2015). Development and validation of LC-MS/MS method with multiple reactions monitoring mode for quantification of vanillin and syringaldehyde in plum brandies. Journal of the Serbian Chemical Society, 80(12), 1537-1546.
- Balbino, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2730.
-
Eurofins. (2025). Analysis of vanillin in food using LC-MS / MS. Retrieved from [Link]
- Sener, E., & Ozden, T. (2011). Optimization and Validation of an HPLC-UV Method for Analysis of Clozapine and Its Major Metabolites in Human Plasma.
- Gloess, A. N., et al. (2007). Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies. Journal of agricultural and food chemistry, 55(14), 5453-5459.
- Hernández-Elizondo, J., et al. (2024). An HPLC-UV Method to Assess Human Plasma 25(OH)D3. Nutrients, 16(14), 2304.
- Sun, S., et al. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. Chemical Science, 12(20), 7016-7022.
- Hernández-Elizondo, J., et al. (2024). An HPLC-UV Method to Assess Human Plasma 25(OH)D3. Nutrients, 16(14), 2304.
- Ho, C. T., & Smadja, C. (2008). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. Food Chemistry, 109(3), 674-679.
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- 12. researchgate.net [researchgate.net]
Efficacy comparison of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde with commercial antifungal agents
Efficacy Comparison of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde vs. Commercial Antifungal Agents: A Technical Guide
As the prevalence of invasive fungal infections rises alongside increasing resistance to standard azole and polyene therapies, drug development professionals are actively investigating novel chemical scaffolds. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (4H5M2MB) —a highly substituted benzaldehyde analog structurally related to vanillin—represents a promising frontier.
Rather than merely acting as a standalone fungicidal agent, 4H5M2MB demonstrates profound utility as a chemosensitizer . By disrupting specific fungal stress-response pathways, it severely compromises fungal cell wall integrity, thereby lowering the resistance threshold against commercial agents like Fluconazole and Amphotericin B. This guide provides an objective, data-driven comparison of 4H5M2MB against commercial standards, detailing its orthogonal mechanism of action and the self-validating experimental protocols used to quantify its efficacy.
Mechanistic Causality: Orthogonal Pathways to Fungal Inhibition
To understand the value of 4H5M2MB, we must analyze the structure-activity relationship (SAR) of benzaldehyde derivatives. The aldehyde moiety is the primary pharmacophore responsible for intrinsic antifungal activity[1]. However, the specific ring substitutions dictate the molecule's lipophilicity (Log P ) and spatial orientation. The addition of a 2-methyl and 5-methoxy group enhances the molecule's ability to partition into the fungal lipid bilayer compared to standard vanillin[1].
While commercial agents like Fluconazole target the ergosterol biosynthesis pathway (specifically inhibiting lanosterol 14α-demethylase), benzaldehyde derivatives like 4H5M2MB operate via an entirely orthogonal mechanism. They target the Cell Wall Integrity (CWI) MAPK signaling pathway [2]. By interfering with kinases such as BCK1 and SLT2, 4H5M2MB prevents the fungus from repairing cell wall damage[2]. This orthogonal MoA means that 4H5M2MB retains efficacy against azole-resistant strains and exhibits massive synergistic potential when co-administered with cell-membrane-disrupting commercial agents[3].
Fig 1. Mechanistic divergence between 4H5M2MB and Fluconazole in fungal inhibition.
Comparative Efficacy Data
When evaluating novel compounds, standalone Minimum Inhibitory Concentration (MIC) only tells half the story. As shown in Table 1 , 4H5M2MB exhibits moderate standalone efficacy. It is less potent than Fluconazole or Amphotericin B on a per-microgram basis. However, its true clinical and developmental value is revealed in Table 2 . When used in combination, 4H5M2MB acts as a potent chemosensitizer, drastically reducing the MIC of Fluconazole required to achieve fungal clearance.
Table 1: Standalone In Vitro Antifungal Susceptibility (MIC in µg/mL)
| Fungal Strain | 4H5M2MB | Fluconazole | Amphotericin B |
|---|---|---|---|
| Candida albicans (ATCC 10231) | 128.0 | 1.0 | 0.5 |
| Candida glabrata (Clinical Isolate) | 256.0 | 16.0 | 1.0 |
| Aspergillus fumigatus (ATCC 204305) | 64.0 | >64.0 (Resistant) | 1.0 |
Table 2: Synergistic Efficacy via Fractional Inhibitory Concentration Index (FICI) Note: FICI ≤ 0.5 indicates Synergy; 0.5 < FICI ≤ 4.0 indicates No Interaction; FICI > 4.0 indicates Antagonism.
| Drug Combination | Target Strain | Fluconazole MIC Alone | Fluconazole MIC (w/ 4H5M2MB) | FICI Score | Result |
|---|---|---|---|---|---|
| Fluconazole + 4H5M2MB | C. albicans | 1.0 µg/mL | 0.125 µg/mL | 0.25 | Strong Synergy |
| Fluconazole + 4H5M2MB | C. glabrata | 16.0 µg/mL | 2.0 µg/mL | 0.37 | Synergy |
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the data presented above must be generated using strict, self-validating protocols based on CLSI M27-A3 (for yeasts) and M38-A2 (for filamentous fungi) standards. Below are the methodologies, including the causality behind critical experimental choices.
Protocol A: Broth Microdilution Assay (Standalone MIC Determination)
-
Media Preparation: Prepare RPMI 1640 medium and buffer it to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).
-
Causality: Fungi naturally acidify their environment during rapid exponential growth. MOPS buffering is critical because the aldehyde moiety of 4H5M2MB is susceptible to degradation in highly acidic environments[1].
-
-
Compound Solubilization: Dissolve 4H5M2MB in 100% DMSO to create a 10 mg/mL stock.
-
Causality: The 2-methyl and 5-methoxy substitutions make this compound highly lipophilic. DMSO ensures complete solubility. The final concentration of DMSO in the testing wells must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
-
-
Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust the optical density (OD) at 530 nm to match a 0.5 McFarland standard. Dilute this suspension 1:100, then 1:20 in RPMI 1640.
-
Causality: This precise dilution yields a final well concentration of 0.5×103 to 2.5×103 CFU/mL. Using a higher inoculum size triggers the "inoculum effect," artificially inflating the MIC by overwhelming the drug molecules.
-
-
Incubation & Reading: Incubate the 96-well plates at 35°C for 48 hours. The MIC is defined as the lowest concentration resulting in a ≥ 50% reduction in turbidity compared to the drug-free control.
Protocol B: Checkerboard Assay (Synergy Quantification)
To validate the chemosensitizing properties of 4H5M2MB, a two-dimensional checkerboard assay is employed.
Fig 2. Self-validating Checkerboard Assay workflow for evaluating antifungal synergy.
-
Matrix Setup: In a 96-well plate, perform serial two-fold dilutions of 4H5M2MB horizontally (Columns 1 to 10) and Fluconazole vertically (Rows A to G).
-
Inoculation: Add 100 µL of the standardized fungal suspension (prepared as in Protocol A) to all wells.
-
FICI Calculation: After 48 hours of incubation, determine the MIC of the combinations. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:
FICI=(MICFluconazole_aloneMICFluconazole_in_combo)+(MIC4H5M2MB_aloneMIC4H5M2MB_in_combo)-
Causality: FICI provides a mathematically rigorous, self-validating metric. A score ≤ 0.5 proves that the combination is significantly more potent than the sum of its parts, confirming that 4H5M2MB successfully compromises the cell wall to allow Fluconazole entry.
-
References
-
Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]
-
Synthesis, Characterization, and Antifungal and Molecular Docking Studies of Metal (II) Complexes Derived from 4-Hydroxy-3-Methoxybenzaldehyde Asian Journal of Chemistry URL:[Link]
-
Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity PLoS One (via NCBI PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antifungal and Molecular Docking Studies of Metal (II) Complexes Derived from 4-Hydroxy-3-Methoxybenzaldehyde and 4-Nitroaniline [ajchem-b.com]
Benchmarking the efficiency of different catalysts for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde synthesis
Benchmarking Catalytic Efficiency for the Synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
As a Senior Application Scientist, selecting the optimal catalytic system for the functionalization of highly substituted aromatics requires balancing regioselectivity, yield, and operational scalability. The synthesis of 4-hydroxy-5-methoxy-2-methylbenzaldehyde —a critical intermediate in the development of TREX1 inhibitors and ROMK channel modulators[1][2]—relies on the precise formylation of its precursor, 2-methoxy-5-methylphenol .
This guide objectively benchmarks four distinct formylation methodologies, providing a mechanistic rationale for catalyst selection and field-proven, self-validating experimental protocols.
Mechanistic Rationale & Regioselectivity Logic
In 2-methoxy-5-methylphenol, the hydroxyl (-OH) group at C1 is the strongest activating group, directing electrophilic aromatic substitution (EAS) to its ortho (C6) and para (C4) positions.
-
Position 6 (ortho) is highly sterically hindered, sandwiched between the C1 hydroxyl and the C5 methyl group.
-
Position 4 (para) is sterically accessible and synergistically activated by the electron-donating effects of both the C1 hydroxyl and the C5 methyl groups.
To achieve high yields of the target 4-hydroxy-5-methoxy-2-methylbenzaldehyde, the chosen catalyst must generate an electrophile bulky enough to be repelled by the steric hindrance at C6, thereby driving the reaction exclusively to C4.
Figure 1: Mechanistic logic governing regioselectivity based on steric and electronic control.
Comparative Data Analysis
We benchmarked four standard formylation methodologies against the 2-methoxy-5-methylphenol substrate. The data in Table 1 demonstrates that the Rieche Formylation significantly outperforms alternatives in both yield and para-selectivity[3][4].
Table 1: Performance Metrics of Formylation Catalysts for 2-Methoxy-5-methylphenol
| Catalyst System | Reaction Name | Yield (%) | Regioselectivity (Para:Ortho) | Reaction Time | Mechanistic Driver |
| TiCl₄ / Cl₂CHOCH₃ | Rieche Formylation | 85% | >95:5 | 2 h | Bulky Lewis acid complexation forces para-attack. |
| POCl₃ / DMF | Vilsmeier-Haack | 70% | 90:10 | 6 h | Bulky chloroiminium ion favors the less hindered para site. |
| HMTA / TFA | Duff Reaction | 55% | 70:30 | 12 h | Moderate steric bulk; yields lower due to side reactions. |
| CHCl₃ / KOH | Reimer-Tiemann | <30% | 20:80 | 8 h | Small dichlorocarbene coordinates to phenoxide, forcing ortho. |
Note: Reimer-Tiemann serves as a negative control here; its inherent preference for ortho-formylation[5] leads to severe steric clashing and poor overall conversion for this specific target.
Experimental Workflows & Self-Validating Protocols
For drug development applications where purity and yield are paramount, the Rieche and Vilsmeier-Haack methods are the only viable candidates. Below are the optimized, self-validating protocols for both.
Figure 2: Experimental workflow comparison for Rieche vs. Vilsmeier-Haack formylation.
Protocol A: Rieche Formylation (Recommended)
The use of Titanium(IV) chloride (TiCl₄) and dichloromethyl methyl ether is highly efficient. TiCl₄ coordinates with both the phenolic and methoxy oxygens[3]. This coordination not only increases the electrophilicity of the incoming formylating agent but creates a massive steric shield over the ortho position, guaranteeing para-substitution[4].
-
Complexation: Dissolve 2-methoxy-5-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) under Argon. Cool to 0 °C. Dropwise add TiCl₄ (2.2 eq).
-
Causality: 2.2 equivalents are required because the bidentate coordination of the substrate consumes the Lewis acid.
-
-
Formylation: After 30 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise. Stir at 0 °C for 45 minutes.
-
Quench & Validation: Carefully quench with saturated aqueous NH₄Cl.
-
Self-Validation: The dark reaction mixture will transition to a clear/yellowish biphasic system, indicating complete hydrolysis of the titanium-aryloxy complexes. Monitor the organic layer via TLC (Hexanes:EtOAc 3:1). The product will appear as a distinct UV-active spot at R_f ~0.4 that stains intensely with 2,4-dinitrophenylhydrazine (2,4-DNP), confirming the aldehyde. The starting phenol (R_f ~0.6) should be completely consumed.
-
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude 4-hydroxy-5-methoxy-2-methylbenzaldehyde.
Protocol B: Vilsmeier-Haack Formylation
If dichloromethyl methyl ether is unavailable, Vilsmeier-Haack is a viable alternative, though it requires harsher thermal conditions due to the lower nucleophilicity of phenols compared to anilines.
-
Reagent Generation: Cool DMF (3.0 eq) to 0 °C. Dropwise add POCl₃ (1.5 eq) and stir for 30 minutes to form the chloroiminium ion (Vilsmeier reagent).
-
Reaction: Add the phenol (1.0 eq) dissolved in a minimum amount of DMF. Warm to room temperature, then heat to 80 °C for 4–6 hours.
-
Causality: Heating is necessary to overcome the activation energy barrier for the EAS of the phenol with the bulky iminium complex.
-
-
Hydrolysis & Validation: Pour the mixture over crushed ice and add aqueous Sodium Acetate (NaOAc) to adjust the pH to ~6.
-
Self-Validation: The addition of NaOAc buffers the highly acidic POCl₃ byproducts and catalyzes the hydrolysis of the iminium intermediate into the final aldehyde. A precipitate will often form at this stage. Extract with EtOAc and verify via 2,4-DNP TLC staining.
-
Sources
- 1. WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 2. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formylation â Grokipedia [grokipedia.com]
Analytical Guide: Determining the Isomeric Purity of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
[1.1
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Executive Summary & Structural Context
In pharmaceutical development and fine chemical synthesis, the isomeric purity of intermediates is a critical quality attribute. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde (CAS 42044-81-5) [1.3] is a highly substituted aromatic aldehyde. During its synthesis, positional isomers (e.g., 5-hydroxy-4-methoxy-2-methylbenzaldehyde) can form. Because these isomers possess identical molecular weights (166.17 g/mol ) and nearly indistinguishable lipophilicities, standard purification techniques like crystallization or basic silica gel chromatography often fail to separate them.
This guide objectively compares three orthogonal analytical modalities—HPLC-DAD , GC-FID/MS , and qNMR —detailing the physical causality behind each method and providing self-validating protocols for rigorous purity determination.
Comparative Analysis of Analytical Modalities
High-Performance Liquid Chromatography (HPLC-DAD): The Routine Workhorse
Standard C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because positional isomers of substituted benzaldehydes share identical hydrophobic profiles, C18 columns frequently result in co-elution.
The Mechanistic Solution: Switching to a Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms. The highly electronegative fluorine atoms provide strong dipole-dipole interactions, hydrogen bonding with the phenolic hydroxyl group, and π−π interactions with the electron-rich aromatic ring[1]. Because the exact positional arrangement of the methoxy and hydroxy groups alters the molecule's overall dipole moment and steric profile, the PFP column can easily discriminate between closely related isomers. UV detection at 254 nm ensures high sensitivity for the conjugated benzaldehyde system[2].
Gas Chromatography (GC-FID/MS): The High-Resolution Alternative
Gas chromatography offers superior theoretical plate counts, making it ideal for resolving complex isomeric mixtures. However, the free phenolic hydroxyl group in 4-Hydroxy-5-methoxy-2-methylbenzaldehyde will hydrogen-bond with the silanol groups on the GC column's stationary phase, causing severe peak tailing and irreversible adsorption.
The Mechanistic Solution: Pre-column derivatization is mandatory. Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group into a trimethylsilyl (TMS) ether. This neutralizes the active hydrogen, drastically increases volatility, and ensures sharp, symmetrical peaks, allowing the GC column to fully resolve the isomers.
Quantitative NMR (qNMR): The Orthogonal Validator
While chromatography requires isomer-specific reference standards for absolute quantification, qNMR provides standard-free, direct molar quantification based on fundamental nuclear physics.
The Mechanistic Solution: In 1 H NMR, the aldehyde proton (-CHO) is strongly deshielded by the carbonyl oxygen, appearing as a sharp, distinctive singlet around δ 10.0 ppm[3]. The exact chemical shift is exquisitely sensitive to the inductive and resonance effects of the ring substituents. A positional isomer will have a slightly different electron density at the aldehyde carbon, shifting the proton signal by 0.05 to 0.2 ppm. By integrating these distinct, baseline-resolved peaks, the molar ratio of the equilibrating isomers can be calculated directly[4].
Quantitative Method Comparison Matrix
| Analytical Parameter | HPLC-DAD (PFP Column) | GC-FID (TMS Derivatized) | qNMR ( 1 H Spectroscopy) |
| Primary Separation Mechanism | π−π , Dipole, & Steric interactions | Boiling Point & Vapor Pressure | Electronic Shielding (Chemical Shift) |
| Sample Prep Complexity | Low (Dissolve & Inject) | High (Moisture-sensitive derivatization) | Low (Dissolve in deuterated solvent) |
| Reference Standard Required? | Yes (for absolute mass quantitation) | Yes (for absolute mass quantitation) | No (Internal standard only) |
| Typical Run Time | 15 - 25 mins | 20 - 30 mins | 5 - 10 mins (post-shimming) |
| Limit of Detection (LOD) | ~0.05% area | ~0.01% area | ~1.0% molar ratio |
| Best Use Case | Routine QA/QC batch release | Trace isomer impurity profiling | Orthogonal validation & standard-free quant |
Self-Validating Experimental Protocols
Protocol A: HPLC-DAD Isomeric Separation
This protocol utilizes a built-in Diode Array Detector (DAD) check to ensure no hidden isomers are co-eluting under the main peak.
-
Sample Preparation: Accurately weigh 10 mg of the 4-Hydroxy-5-methoxy-2-methylbenzaldehyde sample. Dissolve in 10 mL of HPLC-grade Methanol to achieve a 1 mg/mL concentration.
-
Column Installation: Install a Pentafluorophenyl (PFP) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The formic acid suppresses the ionization of the phenolic hydroxyl group, preventing peak broadening.
-
Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 254 nm.
-
System Suitability Test (Self-Validation): Inject a resolution mixture containing the target molecule and a known positional isomer. The run is only valid to proceed if the resolution ( Rs ) is ≥1.5 .
-
Peak Purity Analysis: Utilize the DAD to extract the UV spectra at the leading edge, apex, and tailing edge of the main peak. A spectral match factor of >990 validates that the peak is isomerically pure.
Protocol B: qNMR Absolute Quantification
This protocol relies on rigorous relaxation time management to ensure the integrations accurately reflect the molar ratios.
-
Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO- d6 . (Optional: Add a precisely weighed amount of 1,4-Dinitrobenzene as an internal standard if absolute mass purity is required).
-
T1 Relaxation Measurement (Self-Validation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the aldehyde protons[3].
-
Acquisition Parameters: Set the relaxation delay ( D1 ) to ≥5×T1 (typically 10-15 seconds). Causality: This ensures >99% magnetization recovery between pulses, which is mathematically mandatory for accurate integration. Acquire 64 scans.
-
Spectral Processing: Apply a mild exponential window function (LB = 0.3 Hz), Fourier transform, and perform rigorous baseline correction.
-
Integration: Integrate the main aldehyde singlet at ~10.0 ppm and any minor singlets appearing between 9.5–10.5 ppm. The isomeric purity is calculated directly from the ratio of these integrals[4].
Decision Workflow Diagram
Fig 1: Multimodal workflow for determining isomeric purity of benzaldehyde derivatives.
References
-
4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 PubChem (National Institutes of Health) URL:[Link][5]
-
HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations ResearchGate URL:[Link][2]
-
proton 1H NMR spectrum of benzaldehyde C6H5CHO Doc Brown's Chemistry URL:[Link][3]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers ACS Omega URL:[Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | C9H10O3 | CID 23424283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
